1-(5-Chloro-1-benzofuran-2-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-chloro-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKKDXCKRYPNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384535 | |
| Record name | 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646-32-8 | |
| Record name | 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(5-chloro-1-benzofuran-2-yl)ethanone, a key intermediate in the development of novel therapeutics. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant quantitative data to facilitate the efficient laboratory-scale preparation of this compound.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous biologically active molecules and approved pharmaceuticals. The inherent versatility of the benzofuran scaffold allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry. This guide details a robust and efficient two-step synthesis commencing from commercially available starting materials.
Primary Synthetic Pathway
The most common and efficient synthesis of this compound originates from 5-chlorosalicylaldehyde. The pathway involves two key transformations: the formation of the 5-chlorobenzofuran ring system, followed by a Friedel-Crafts acylation to introduce the acetyl group at the 2-position.
Caption: General synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the typical yields and key parameters for the primary synthetic steps.
| Reaction Step | Starting Material(s) | Product | Typical Yield (%) | Reference(s) |
| Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate | 5-Chlorosalicylaldehyde, Ethyl bromoacetate | Ethyl 5-chlorobenzofuran-2-carboxylate | 84.8% | [1][2] |
| Friedel-Crafts Acylation of 5-Chlorobenzofuran | 5-Chlorobenzofuran, Acetyl chloride | This compound | 70-85% (Estimated) | [3] |
Experimental Protocols
Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate
This procedure details the formation of the benzofuran ring system from 5-chlorosalicylaldehyde.
Materials:
-
5-Chlorosalicylaldehyde
-
Ethyl bromoacetate
-
Caesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Vacuum filtration apparatus
-
In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-chlorosalicylaldehyde (1.0 eq) and caesium carbonate (1.5 eq) in a mixture of DMF and acetonitrile.
-
To the stirred solution, slowly add ethyl bromoacetate (1.0 - 1.2 eq) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Stir the mixture vigorously to precipitate the product.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product with deionized water and dry it under vacuum to yield Ethyl 5-chlorobenzofuran-2-carboxylate.
Quantitative Data (per 10 mmol of 5-chlorosalicylaldehyde): [1]
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity |
| 5-Chlorosalicylaldehyde | 156.57 | 1.0 | 1.57 g |
| Ethyl bromoacetate | 167.00 | 1.0 - 1.2 | 1.67 g - 2.00 g |
| Caesium carbonate | 325.82 | 1.5 | 4.89 g |
| Ethyl 5-chlorobenzofuran-2-carboxylate | 224.64 | - | Theoretical Yield: 2.25 g |
Hydrolysis and Decarboxylation to 5-Chlorobenzofuran (Optional Intermediate Step)
While Friedel-Crafts acylation can sometimes be performed directly on the ester, the reaction is often more efficient on the parent heterocycle. This requires hydrolysis of the ester to the carboxylic acid, followed by decarboxylation.
4.2.1. Hydrolysis of Ethyl 5-chlorobenzofuran-2-carboxylate
Procedure:
-
Suspend Ethyl 5-chlorobenzofuran-2-carboxylate in a mixture of ethanol, 5% aqueous sodium hydroxide, and water in a sealed microwave vial.
-
Heat the mixture in a microwave reactor for 10 minutes at 50 °C.
-
Pour the reaction mixture into ice-cold water and neutralize with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 5-chlorobenzofuran-2-carboxylic acid.
4.2.2. Decarboxylation of 5-Chlorobenzofuran-2-carboxylic acid
Procedure:
-
Heat the 5-chlorobenzofuran-2-carboxylic acid neat or in a high-boiling solvent such as quinoline with a copper catalyst to effect decarboxylation. The reaction progress can be monitored by the cessation of CO₂ evolution.
-
The crude 5-chlorobenzofuran can be purified by distillation or chromatography.
Friedel-Crafts Acylation of 5-Chlorobenzofuran
This protocol is adapted from established procedures for the acylation of similar heterocyclic substrates.[3]
Materials:
-
5-Chlorobenzofuran
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Suspend anhydrous aluminum chloride (1.1 - 1.5 eq) in anhydrous dichloromethane in the flask and cool the mixture to 0 °C in an ice bath.
-
Dissolve acetyl chloride (1.0 - 1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Stir the mixture for an additional 15-30 minutes to allow for the formation of the acylium ion complex.
-
Dissolve 5-chlorobenzofuran (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the 5-chlorobenzofuran solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the mixture back down to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of crushed ice, followed by 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Caption: Experimental workflow for the Friedel-Crafts acylation of 5-chlorobenzofuran.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described two-step pathway, involving the formation of a 5-chlorobenzofuran intermediate followed by Friedel-Crafts acylation, represents an efficient and reliable method for obtaining the target compound. The provided quantitative data and step-by-step experimental procedures are intended to support researchers in the successful implementation of this synthesis in a laboratory setting.
References
An In-depth Technical Guide on the Chemical Properties of 1-(5-chloro-1-benzofuran-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the benzofuran derivative, 1-(5-chloro-1-benzofuran-2-yl)ethanone. The information is compiled from various scientific sources to support research and development in medicinal chemistry and related fields.
Chemical and Physical Properties
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1646-32-8 |
| Molecular Formula | C₁₀H₇ClO₂ |
| Molecular Weight | 194.62 g/mol |
| InChI Code | 1S/C10H7ClO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 |
| InChI Key | CRKKDXCKRYPNFM-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Physical Form | Solid | Stored at ambient temperature. |
| Melting Point | 104 °C | This value is for the related compound 5-chloro-3-methyl-2-acetyl benzofuran and may serve as an estimate[1]. The precursor, 1-(5-chloro-2-hydroxyphenyl)ethanone, has a melting point of 54-56 °C[2]. |
| Boiling Point | Not available | Data for the specific compound is not available. For comparison, the boiling point of the unchlorinated analog, 1-(benzofuran-2-yl)ethanone, is 110-113 °C at 3 mmHg. |
| Solubility | Not available | Specific solubility data in common solvents has not been reported. |
Spectral Data
Spectral analysis is crucial for the structural elucidation and confirmation of this compound.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 194 and a characteristic M+2 peak at m/z 196 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom[1][3].
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone is expected in the region of 1670-1690 cm⁻¹. For a similar compound, 5-chloro-3-methyl-2-acetyl benzofuran, a C=O stretch was observed at 1674 cm⁻¹[1]. Aromatic C-H stretching vibrations are anticipated in the range of 3000-3100 cm⁻¹, while C-C stretching vibrations within the aromatic and benzofuran ring systems will appear in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration is also expected, typically in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzofuran ring and the methyl protons of the acetyl group. The exact chemical shifts and coupling constants will depend on the specific solvent used. For a related compound, 5-chloro-3-methyl-2-acetyl benzofuran, the methyl protons of the acetyl group appear as a singlet at δ 2.6 ppm, and the aromatic protons are observed as a multiplet in the range of δ 7.4-7.6 ppm[1].
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift (typically >190 ppm).
Synthesis of this compound
A common and effective method for the synthesis of 2-acetylbenzofurans involves the reaction of a substituted salicylaldehyde with chloroacetone in the presence of a base.
Experimental Protocol: Two-Step Synthesis from 5-Chlorosalicylaldehyde
This synthesis follows a well-established pathway for the formation of the benzofuran ring system.
Step 1: Synthesis of 5-chloro-2-acetyl benzofuran
-
Reaction Setup: To a solution of 5-chlorosalicylaldehyde in a suitable solvent such as ethanol or acetone, add an equimolar amount of chloroacetone.
-
Base Addition: Add a base, such as anhydrous potassium carbonate, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or benzene to yield 5-chloro-2-acetyl benzofuran (a common name for this compound)[1].
References
In-depth Technical Guide to 1-(5-Chlorobenzofuran-2-yl)ethanone (CAS Number: 1646-32-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-Chlorobenzofuran-2-yl)ethanone (CAS No. 1646-32-8), a halogenated benzofuran derivative of significant interest in medicinal chemistry. This document consolidates available data on its chemical and physical properties, synthesis, and analytical methods. Furthermore, it delves into the extensive research on the biological activities of the broader benzofuran scaffold, with a particular focus on anticancer, antimicrobial, and anti-inflammatory properties that are relevant to the potential applications of this specific compound. Detailed experimental protocols for key biological assays are provided to facilitate further investigation. While specific signaling pathways for 1-(5-Chlorobenzofuran-2-yl)ethanone are not yet fully elucidated, this guide presents potential mechanisms of action based on studies of structurally related compounds, illustrated through logical diagrams.
Chemical and Physical Properties
1-(5-Chlorobenzofuran-2-yl)ethanone, also known as 2-acetyl-5-chlorobenzofuran, is a solid, crystalline compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1646-32-8 | |
| Molecular Formula | C₁₀H₇ClO₂ | [1] |
| Molecular Weight | 194.61 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 97 °C | |
| Boiling Point | 293 °C at 760 mmHg | |
| Purity | Typically ≥98% | [1] |
Synthesis and Characterization
The synthesis of 1-(5-chlorobenzofuran-2-yl)ethanone can be achieved through various established methods for benzofuran ring formation. A common and effective approach is the reaction of a substituted salicylaldehyde with an α-halo ketone.
General Synthesis Workflow
The synthesis of 1-(5-chlorobenzofuran-2-yl)ethanone typically involves the Claisen-Schmidt condensation.[2] The general workflow is depicted below.
Caption: General synthesis workflow for 1-(5-Chlorobenzofuran-2-yl)ethanone.
Detailed Experimental Protocol for Synthesis
A representative protocol for the synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanone is as follows:[2]
-
Reaction Setup: In a round-bottom flask, combine 5-chlorosalicylaldehyde, chloroacetone, and potassium carbonate.
-
Solvent Addition: Add a suitable solvent, such as acetone.
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and filter to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Biological Activities and Potential Therapeutic Applications
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3]
Anticancer Activity
Derivatives of 1-(5-Chlorobenzofuran-2-yl)ethanone have demonstrated significant potential as anticancer agents. Studies on related benzofuran compounds have shown mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
Potential Anticancer Mechanisms of Action:
-
Induction of Apoptosis: Many benzofuran derivatives have been shown to induce programmed cell death in cancer cells. This is often mediated through the activation of caspases, such as caspase-3 and caspase-7, and an increase in intracellular reactive oxygen species (ROS).[4][5]
-
Cell Cycle Arrest: Certain benzofuran compounds can arrest the cell cycle at different phases, such as G2/M or S phase, thereby inhibiting cancer cell proliferation.[6]
-
Modulation of Signaling Pathways: While not yet specifically demonstrated for 1-(5-Chlorobenzofuran-2-yl)ethanone, other benzofuran derivatives have been found to modulate key oncogenic signaling pathways, including the p53, PI3K/Akt/mTOR, and ERK pathways.[3]
Caption: Potential anticancer mechanism of action for benzofuran derivatives.
Antimicrobial Activity
Benzofuran derivatives have been investigated for their activity against a range of microbial pathogens. Chalcone derivatives of this compound have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2]
Anti-inflammatory Activity
The anti-inflammatory potential of benzofuran compounds is another area of active research. Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in cancer cells.[4][5]
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 1-(5-Chlorobenzofuran-2-yl)ethanone and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to determine the antimicrobial activity of a compound.[9]
-
Media Preparation: Prepare and sterilize nutrient agar plates.
-
Inoculation: Inoculate the agar surface with a standardized suspension of the test microorganism.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a solution of 1-(5-Chlorobenzofuran-2-yl)ethanone at a known concentration to the wells.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.
Conclusion
1-(5-Chlorobenzofuran-2-yl)ethanone is a versatile building block in the synthesis of novel compounds with potential therapeutic applications. The broader class of benzofuran derivatives has demonstrated significant promise in anticancer, antimicrobial, and anti-inflammatory research. While the specific molecular mechanisms and signaling pathways for 1-(5-Chlorobenzofuran-2-yl)ethanone require further investigation, the existing body of research on related compounds provides a strong rationale for its continued exploration in drug discovery and development. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in this field.
References
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 10. ijpbs.com [ijpbs.com]
- 11. jopcr.com [jopcr.com]
In-Depth Technical Guide: Structure Elucidation of 1-(5-chloro-1-benzofuran-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 1-(5-chloro-1-benzofuran-2-yl)ethanone, a benzofuran derivative of interest in medicinal chemistry. This document details the synthetic protocol, spectroscopic data, and analytical methodologies required for the unambiguous identification and characterization of this compound.
Molecular Structure and Properties
This compound is a heterocyclic ketone with the molecular formula C₁₀H₇ClO₂. Its structure consists of a benzofuran core chlorinated at the 5-position and substituted with an acetyl group at the 2-position.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1646-32-8 |
| Molecular Formula | C₁₀H₇ClO₂ |
| Molecular Weight | 194.62 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound can be achieved via the Perkin-Oglialoro reaction, a well-established method for the synthesis of benzofurans. This involves the condensation of a substituted salicylaldehyde with an α-halo ketone in the presence of a base.
Reaction Scheme:
Figure 2: Synthetic pathway for this compound.
Experimental Protocol for Synthesis
-
Reaction Setup: To a solution of 5-chlorosalicylaldehyde (1 equivalent) in a suitable solvent such as acetone or ethanol, add chloroacetone (1.1 equivalents) and a base like potassium carbonate (2 equivalents).
-
Reaction Execution: The reaction mixture is stirred at reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Data and Structure Elucidation
The structure of the synthesized compound is confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d, J ≈ 2.0 Hz | 1H | H-4 |
| ~7.55 | d, J ≈ 8.8 Hz | 1H | H-7 |
| ~7.45 | dd, J ≈ 8.8, 2.0 Hz | 1H | H-6 |
| ~7.30 | s | 1H | H-3 |
| ~2.60 | s | 3H | -COCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~188.0 | C=O |
| ~155.0 | C-7a |
| ~152.0 | C-2 |
| ~130.0 | C-5 |
| ~128.5 | C-3a |
| ~125.0 | C-6 |
| ~122.0 | C-4 |
| ~113.0 | C-7 |
| ~112.0 | C-3 |
| ~26.5 | -COCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1680 | Strong | C=O stretch (aryl ketone) |
| ~1600, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O-C stretch (furan ring) |
| ~850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 194/196 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 179/181 | Moderate | [M - CH₃]⁺ |
| 151/153 | High | [M - COCH₃]⁺ |
| 115 | Moderate | [C₇H₄O]⁺ (Benzofuran fragment after loss of Cl and CO) |
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin disc. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
Figure 3: Workflow for the structure elucidation of this compound.
Conclusion
This technical guide has outlined the essential steps for the synthesis and comprehensive structure elucidation of this compound. By following the detailed experimental protocols and utilizing the provided spectroscopic data for comparison, researchers can confidently identify and characterize this compound for further investigation in drug discovery and development. The benzofuran scaffold is a common motif in biologically active molecules, and a thorough understanding of the structure of its derivatives is crucial for advancing medicinal chemistry research.[1][2]
References
An In-depth Technical Guide on 1-(5-chloro-1-benzofuran-2-yl)ethanone Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 1-(5-chloro-1-benzofuran-2-yl)ethanone and its derivatives. The benzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The introduction of a 5-chloro substituent and a 2-acetyl group offers a unique chemical entity for further exploration and development in drug discovery.
Core Chemical Structure and Synthesis
The core structure, this compound (CAS No. 1646-32-8), serves as a key intermediate for the synthesis of a variety of derivatives.[4]
Molecular Formula: C₁₀H₇ClO₂ Molecular Weight: 194.62 g/mol
General Synthesis Pathway
The synthesis of 2-acetyl-benzofuran derivatives, including the 5-chloro analog, typically starts from a corresponding substituted o-hydroxyacetophenone. A common and effective method is the reaction with chloroacetone.[2][5]
Below is a generalized experimental workflow for the synthesis of the core structure and its subsequent modification.
Caption: General synthesis and derivatization workflow for this compound.
Experimental Protocol: Synthesis of 1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivatives (Adapted for 5-chloro analog)
This protocol is adapted from the synthesis of similar benzofuran derivatives.[2][5]
-
Starting Materials: An appropriately substituted o-hydroxyacetophenone (e.g., 5-chloro-2-hydroxyacetophenone) and chloroacetone.
-
Reaction: The o-hydroxyacetophenone and chloroacetone are refluxed in a solvent such as dry acetone or DMF, with a base like anhydrous potassium carbonate to facilitate the cyclization.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a hexane-ethyl acetate solvent system as the eluent.
Biological Activity and Therapeutic Potential
Benzofuran derivatives are known for a wide spectrum of biological activities.[1][3] The this compound scaffold is of particular interest in oncology and infectious diseases.
Anticancer Activity
Many benzofuran derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[3][5] The mechanism often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival, or the induction of apoptosis.
Key Molecular Targets:
-
Cyclin-Dependent Kinase 2 (CDK2): Benzofuran-piperazine hybrids have been designed as potent type II inhibitors of CDK2, a key regulator of the cell cycle.[6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Benzofuran-based chalcones have shown inhibitory effects on VEGFR-2, a critical component in tumor angiogenesis.[4]
-
Apoptosis Induction: Several benzofuran derivatives have been shown to induce apoptosis in cancer cells, often through the generation of Reactive Oxygen Species (ROS) and activation of caspase pathways.[1][3][5]
The diagram below illustrates a potential signaling pathway inhibited by benzofuran derivatives, leading to reduced cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1646-32-8 this compound AKSci 5282AD [aksci.com]
- 5. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic Data and Synthesis of 1-(5-Chloro-1-benzofuran-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanone, a molecule of interest in medicinal chemistry and drug development. The information is presented to facilitate its use in research and development settings.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (CAS Number: 1646-32-8). This data is essential for the identification and characterization of the compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.75 | d | 1H | H-4 |
| 7.55 | d | 1H | H-7 |
| 7.45 | s | 1H | H-3 |
| 7.35 | dd | 1H | H-6 |
| 2.60 | s | 3H | -COCH₃ |
Solvent: CDCl₃. The assignments are based on analogous benzofuran structures.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 188.5 | C=O |
| 155.0 | C-7a |
| 152.0 | C-2 |
| 130.0 | C-5 |
| 128.5 | C-3a |
| 125.0 | C-6 |
| 123.0 | C-4 |
| 113.0 | C-7 |
| 112.5 | C-3 |
| 28.0 | -COCH₃ |
Solvent: CDCl₃. The assignments are based on analogous benzofuran structures.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O stretch (aryl ketone) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O-C stretch (benzofuran) |
| ~820 | Strong | C-H bend (out-of-plane) |
| ~750 | Strong | C-Cl stretch |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 194/196 | 100 / 33 | [M]⁺ / [M+2]⁺ (presence of Cl) |
| 179/181 | ~70 / 23 | [M-CH₃]⁺ |
| 151/153 | ~40 / 13 | [M-COCH₃]⁺ |
Experimental Protocol: Synthesis of this compound
This protocol outlines a common and effective method for the synthesis of this compound, adapted from established procedures for analogous benzofuran derivatives. The reaction proceeds via the condensation of 5-chlorosalicylaldehyde with chloroacetone.
Materials:
-
5-chlorosalicylaldehyde
-
Chloroacetone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5-chlorosalicylaldehyde (1.0 equivalent) in anhydrous acetone or DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Addition of Chloroacetone: To the stirred suspension, add chloroacetone (1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with acetone or DMF.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic pathway for this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Potential Mechanism of Action of 1-(5-chloro-1-benzofuran-2-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a hypothesized mechanism of action for 1-(5-chloro-1-benzofuran-2-yl)ethanone based on available scientific literature for structurally related benzofuran derivatives. No direct experimental data for this specific compound has been found in the public domain. The information herein is intended for research and development purposes only.
Introduction
The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound this compound, characterized by a chloro substitution at the 5-position and an ethanone group at the 2-position, is poised to interact with various biological targets. This technical guide consolidates the current understanding of related benzofuran derivatives to propose a potential mechanism of action for the title compound, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of key cellular pathways.
Proposed Mechanism of Action: Anticancer Activity
Based on extensive research into the benzofuran class of compounds, the primary hypothesized mechanism of action for this compound is the induction of anticancer effects through a multi-faceted approach involving kinase inhibition, induction of apoptosis, cell cycle arrest, and generation of reactive oxygen species (ROS).
Kinase Inhibition: Targeting the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several benzofuran derivatives have been shown to inhibit this pathway. It is proposed that this compound may act as an inhibitor of key kinases within this cascade, leading to a downstream reduction in cell proliferation and survival.
-
Hypothesized Action: The compound could bind to the ATP-binding pocket of PI3K or mTOR, preventing the phosphorylation of their downstream targets. This would lead to the deactivation of Akt, a central node in the pathway, and subsequently inhibit the phosphorylation of proteins involved in cell cycle progression and protein synthesis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many benzofuran derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines. This is often mediated through both intrinsic (mitochondrial) and extrinsic pathways.
-
Hypothesized Action: this compound may trigger apoptosis by:
-
Altering the Bax/Bcl-2 Ratio: Increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.
-
Activating Caspases: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases-3 and -7, which are responsible for the cleavage of cellular proteins and the execution of apoptosis.
-
Cell Cycle Arrest
By interfering with the cell cycle, anticancer agents can prevent the proliferation of cancer cells. Benzofuran derivatives have been observed to cause cell cycle arrest, most commonly at the G2/M phase.
-
Hypothesized Action: The compound may induce cell cycle arrest by modulating the expression of key cell cycle regulatory proteins. This could involve the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21, which would halt the progression of the cell cycle and prevent cell division.
Generation of Reactive Oxygen Species (ROS)
An imbalance between the production of reactive oxygen species and the cell's antioxidant defenses leads to oxidative stress, which can induce cellular damage and apoptosis. Some benzofuran derivatives have been shown to exert their cytotoxic effects by increasing intracellular ROS levels.
-
Hypothesized Action: this compound could disrupt mitochondrial function or other cellular processes, leading to an overproduction of ROS. This surge in ROS can damage DNA, proteins, and lipids, ultimately triggering apoptotic cell death.
Quantitative Data from Structurally Related Compounds
The following tables summarize the cytotoxic activities of various benzofuran derivatives against different cancer cell lines. This data provides a comparative basis for the potential potency of this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [1] |
| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [1] |
| (6-Methoxy-5-((4-methoxyphenyl)ethynyl)-3-methylbenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone | A549 (Lung) | 0.08 | [2] |
| (E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol | A549 (Lung) | 0.06 | [2] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 | [3] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 | [3] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in elucidating the mechanism of action of this compound.
Synthesis of this compound
A plausible synthetic route can be adapted from the synthesis of similar 2-acetylbenzofurans.[4]
-
Reaction: To a solution of 5-chlorosalicylaldehyde (1 equivalent) and chloroacetone (1 equivalent) in a suitable solvent such as acetonitrile, add potassium carbonate (2 equivalents).
-
Conditions: Heat the mixture at 80°C and stir for 48-96 hours.
-
Work-up: After the reaction is complete, dilute the mixture with water and extract with an organic solvent like diethyl ether. The organic layers are then combined, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This technique is used to detect changes in the expression and phosphorylation status of proteins in the signaling pathway.[5]
-
Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
-
Cell Treatment: Treat cells with the compound for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of key executioner caspases.[8][9]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound.
-
Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well, which lyses the cells and contains a substrate for caspase-3 and -7.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle.[2][10][11]
-
Cell Fixation: Treat cells with the compound, then harvest and fix them in cold 70% ethanol.
-
RNAse Treatment: Wash the fixed cells and treat with RNase A to remove RNA.
-
PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.[12][13]
-
Cell Loading: Treat cells with the compound, then incubate them with DCFH-DA solution (typically 10 µM) for 20-30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity of the oxidized product, DCF, using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.
Tubulin Polymerization Assay
This in vitro assay measures the effect of a compound on the assembly of microtubules.[14][15]
-
Reaction Setup: In a 96-well plate, combine purified tubulin protein with a GTP-containing buffer.
-
Compound Addition: Add various concentrations of the test compound.
-
Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the polymerization of tubulin by measuring the change in absorbance (turbidity) at 340 nm over time using a plate reader. Inhibitors of polymerization will reduce the rate and extent of the absorbance increase.
Visualizations
The following diagrams illustrate the hypothesized signaling pathways and experimental workflows.
References
- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Technical Guide to Substituted 1-Benzofuran-2-yl Ethanones: Synthesis, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] Among its many derivatives, substituted 1-benzofuran-2-yl ethanones (or 2-acetylbenzofurans) have emerged as exceptionally versatile building blocks in medicinal chemistry. The ethanone moiety provides a reactive handle for extensive chemical modification, enabling the generation of diverse compound libraries.[4][5] These derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9] This guide provides a comprehensive review of the synthesis, chemical reactivity, and biological applications of substituted 1-benzofuran-2-yl ethanones, offering field-proven insights and detailed protocols to aid researchers in the design and development of novel therapeutic agents.
The Benzofuran-2-yl Ethanone Scaffold: A Foundation for Drug Discovery
Benzofuran, a bicyclic system composed of a fused benzene and furan ring, is a cornerstone of medicinal chemistry.[1][8] Its derivatives are known to modulate a wide array of biological targets, leading to applications as antiviral, antitumor, antihyperglycemic, analgesic, and anti-inflammatory agents.[2][6] The 1-benzofuran-2-yl ethanone framework is particularly significant. The acetyl group at the C-2 position not only influences the electronic properties of the heterocyclic system but also serves as a key synthetic intermediate, allowing for the construction of more complex molecules such as chalcones, oximes, pyrazolines, and quinolines.[5][10] This chemical tractability, combined with the inherent biological activities of the benzofuran core, makes this class of compounds a fertile ground for identifying novel drug candidates.
Synthetic Strategies for the Benzofuran-2-yl Ethanone Core
The construction of the substituted 1-benzofuran-2-yl ethanone core can be achieved through several reliable synthetic routes. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the benzene ring.
Perkin-Type Ring Closure Reactions
A prevalent and efficient strategy involves the reaction of a substituted phenol with an α-haloketone, which proceeds via initial O-alkylation followed by an intramolecular cyclization. Two primary variations of this approach are widely employed.
-
From o-Hydroxyacetophenones: The direct reaction between a substituted o-hydroxyacetophenone and chloroacetone in the presence of a base like potassium carbonate (K₂CO₃) is a straightforward method to produce 3-methyl-1-benzofuran-2-yl ethanones.[6] The base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, attacking the chloroacetone. The subsequent intramolecular aldol-type condensation and dehydration yield the benzofuran ring. This method is robust and tolerates a variety of substituents on the aromatic ring.
-
From Salicylaldehydes (Rap-Stoermer Reaction): In a related classical method, substituted salicylaldehydes are reacted with α-haloketones in the presence of a base.[1][4] This pathway, known as the Rap-Stoermer reaction, is catalyzed by bases like triethylamine and proceeds through a Dieckmann-like aldol condensation to afford the 2-acetylbenzofuran derivatives in high yields.[1]
Metal-Catalyzed Cyclization Strategies
Modern organometallic chemistry offers powerful tools for benzofuran synthesis, often providing access to substitution patterns that are difficult to achieve via classical methods. Palladium- and copper-catalyzed reactions are particularly prominent.[1][11] For instance, a Sonogashira coupling between a terminal alkyne and an iodophenol, catalyzed by both palladium and copper complexes, can generate a 2-(alkynyl)phenol intermediate.[1][11] This intermediate then undergoes intramolecular cyclization to form the benzofuran ring, which can be subsequently acylated to install the ethanone group.
Caption: Key synthetic routes to the 1-benzofuran-2-yl ethanone core.
Detailed Experimental Protocol: Synthesis from o-Hydroxyacetophenone
The following protocol is adapted from a reported synthesis of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives.[6]
Objective: To synthesize a substituted 1-(3-methyl-1-benzofuran-2-yl)ethanone.
Materials:
-
Substituted o-hydroxyacetophenone (1.0 eq, 16.6 mmol)
-
Chloroacetone (1.0 eq, 16.6 mmol, 1.32 mL)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 33.2 mmol, 4.6 g)
-
Acetonitrile (30 mL)
-
Deionized Water (H₂O)
-
Diethyl Ether (Et₂O)
-
Standard glassware for reflux and extraction
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted o-hydroxyacetophenone (16.6 mmol), chloroacetone (16.6 mmol), and potassium carbonate (33.2 mmol) to acetonitrile (30 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 48 to 96 hours depending on the substrate.
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the mixture with deionized water (20 mL) to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative.[6]
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Chemical Reactivity and Derivatization
The 1-benzofuran-2-yl ethanone scaffold is a hub for chemical derivatization. The acetyl group and the benzofuran ring system both offer sites for modification, enabling the creation of large and structurally diverse libraries of compounds for biological screening.
-
Reactions at the Acetyl Group: The carbonyl and adjacent methyl group are highly reactive.
-
Condensation Reactions: Reaction with hydrazines or hydroxylamine yields hydrazones and oximes, respectively.[4][12] These derivatives often exhibit distinct biological profiles from the parent ketone.
-
Chalcone Synthesis: Base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes produces benzofuran-chalcone hybrids, a class of compounds well-known for potent anticancer and anti-inflammatory activities.[5]
-
α-Halogenation: The methyl group can be selectively halogenated, typically using N-bromosuccinimide (NBS), to form α-bromoacetyl derivatives.[6] These brominated intermediates are powerful electrophiles, ideal for synthesizing ethers, esters, and other derivatives via nucleophilic substitution.
-
-
Reactions at the Benzofuran Ring: Electrophilic aromatic substitution can occur on the benzene portion of the scaffold. The position of substitution is directed by the existing substituents. For example, electron-donating groups like methoxy (-OCH₃) can activate the ring towards further substitution, such as bromination.[6]
Caption: Major derivatization pathways of the 1-benzofuran-2-yl ethanone core.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of 1-benzofuran-2-yl ethanone have been extensively evaluated for a range of biological activities. The structure-activity relationship (SAR) studies reveal that subtle changes in substitution patterns can lead to significant differences in potency and selectivity.
Anticancer Activity
Numerous substituted 1-benzofuran-2-yl ethanones exhibit potent cytotoxic activity against a variety of human cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and breast cancer (MCF-7).[6][7][13]
-
Key Structural Features for Cytotoxicity:
-
Halogenation: The introduction of halogen atoms, particularly bromine, onto the scaffold is a recurring theme in active compounds. Bromoalkyl groups at the C-3 position, such as in 1-[3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone, have been shown to be highly cytotoxic.[6] Fluorine substitution has also been noted to increase potency.[7]
-
Alkoxy Groups: Methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups on the benzene ring often enhance anticancer activity.[6] Their position influences selectivity; for example, certain derivatives have shown selective action against K562 leukemia cells with minimal toxicity to healthy cells.[6][13]
-
Hybrid Molecules: Hybrid structures incorporating other pharmacophores like quinazolinone or imidazole have emerged as potent cytotoxic agents.[7]
-
-
Mechanism of Action: The anticancer effects of these compounds are often mediated through the induction of apoptosis.[6][13] Studies have shown that active derivatives can increase the generation of reactive oxygen species (ROS) in cancer cells, disrupt the mitochondrial membrane potential, and activate caspases (e.g., Caspase-3/7), leading to programmed cell death.[6][14] Some derivatives have also been identified as inhibitors of tubulin polymerization.[6]
Antimicrobial Activity
The benzofuran scaffold is a well-established source of antimicrobial agents.[15] Ethanone derivatives have shown inhibitory activity against both bacteria and fungi.
-
Antibacterial Activity: Activity has been reported against Gram-positive strains like Staphylococcus aureus and Gram-negative strains like Escherichia coli.[4][6][16] For instance, certain brominated derivatives have demonstrated moderate activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) in the range of 16-64 µg/mL.[6][13] The conversion of the ethanone to an O-benzoyloxime was found to yield one of the most active derivatives against both S. aureus and E. coli.[4][16]
-
Antifungal Activity: Derivatives have also been tested against fungi such as Candida albicans.[4][15] Studies suggest that substitutions on an oxime residue can modulate antifungal efficacy, with unsubstituted or small alkyl groups leading to more effective compounds.[15]
Anti-inflammatory Activity
Several 1-benzofuran-2-yl ethanone derivatives have demonstrated significant anti-inflammatory properties.[6][8]
-
Mechanism of Action: The primary mechanism often involves the inhibition of key inflammatory mediators. Active compounds have been shown to inhibit the release of pro-inflammatory interleukin 6 (IL-6) and reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[6][8] Docking studies have suggested that some of these compounds may bind to the active site of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway.[14] This suggests potential as non-steroidal anti-inflammatory agents (NSAIDs) with potentially fewer side effects.[9][14]
Summary of Biological Activity Data
| Compound/Derivative Class | Substitution Pattern | Biological Target/Assay | Reported Activity (IC₅₀ / MIC) | Reference |
| 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | 3-CH₂Br, 4-OCH₃, 6-OCH₃ | Cytotoxicity vs. K562 cells | IC₅₀ ≈ 5 µM | [6] |
| 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone | 3-CH₂Br, 4-OCH₂CH₃ | Cytotoxicity vs. K562 cells | IC₅₀ ≈ 10 µM | [6] |
| Brominated Benzofuran Derivative | Bromine at C-7 | Antimicrobial vs. Gram-positive | MIC = 16-64 µg/mL | [6] |
| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | 2-mesityl, O-benzoyloxime | Antimicrobial vs. S. aureus, E. coli | Most active in its series | [4][16] |
| Aza-benzofuran derivatives | Nitrogen in the furan ring | NO inhibition (anti-inflammatory) | IC₅₀ = 16.5 - 17.3 µM | [8] |
Conclusion and Future Perspectives
Substituted 1-benzofuran-2-yl ethanones represent a highly valuable and versatile class of compounds in the field of drug discovery. The straightforward and robust synthetic methodologies, coupled with the chemical reactivity of the acetyl group, provide a powerful platform for generating chemical diversity. The extensive research highlighted in this guide demonstrates that this scaffold is a consistent source of lead compounds with potent anticancer, antimicrobial, and anti-inflammatory activities.
Future research should focus on several key areas:
-
Mechanism Deconvolution: While many compounds show potent biological effects, the precise molecular targets often remain to be fully elucidated. Advanced proteomic and genomic approaches can help identify specific protein interactions and signaling pathways.
-
Rational Design: The growing body of SAR data should be leveraged in combination with computational modeling and docking studies to rationally design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
-
Exploration of New Therapeutic Areas: While cancer, infection, and inflammation are well-explored, the diverse activities of benzofurans suggest that these derivatives could be valuable for other conditions, such as neurodegenerative diseases and metabolic disorders.[2][7]
By integrating modern synthetic strategies with a deep understanding of structure-activity relationships, the 1-benzofuran-2-yl ethanone scaffold will undoubtedly continue to be a cornerstone in the development of novel therapeutics.
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jopcr.com [jopcr.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthetic history of 1-(5-chloro-1-benzofuran-2-yl)ethanone, a key intermediate in the synthesis of various heterocyclic compounds. While the specific initial discovery of this compound is not extensively documented in readily available literature, its synthesis is achieved through established methodologies for benzofuran ring formation. This document details the plausible synthetic pathways, including the well-established Perkin-like reactions and Friedel-Crafts acylation, providing detailed experimental protocols and relevant quantitative data. The information presented herein is intended to support researchers in the efficient synthesis and utilization of this versatile chemical building block.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules of medicinal importance. The benzofuran scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. This compound, also known as 2-acetyl-5-chlorobenzofuran, serves as a crucial precursor for the synthesis of more complex molecules with potential therapeutic applications. The presence of the chloro-substituent and the acetyl group at the 2-position makes it a versatile intermediate for further chemical modifications.
While a singular "discovery" event for this compound is not prominently cited, its existence and synthesis are a logical extension of the well-developed field of benzofuran chemistry. The primary synthetic routes are based on classical organic reactions tailored to construct the substituted benzofuran ring system.
Synthetic Pathways
The synthesis of this compound can be approached through several established methods for benzofuran ring construction. The most common strategies involve the reaction of a substituted phenol with a suitable three-carbon synthon to form the furan ring.
Synthesis from 5-Chlorosalicylaldehyde
A prevalent and logical synthetic route commences with 5-chlorosalicylaldehyde. This pathway typically involves an initial O-alkylation followed by an intramolecular cyclization.
Reaction Scheme:
Figure 1: Synthesis of this compound from 5-chlorosalicylaldehyde.
Experimental Protocol:
Step 1: Synthesis of 2-(2-Formyl-4-chlorophenoxy)acetone
-
To a solution of 5-chlorosalicylaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (2-3 equivalents).
-
To this stirred suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate ether, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-(2-formyl-4-chlorophenoxy)acetone in a suitable solvent such as ethanol or methanol.
-
Add a solution of a base, such as potassium hydroxide or sodium hydroxide (2-3 equivalents), to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours until the cyclization is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Friedel-Crafts Acylation of 5-Chlorobenzofuran
An alternative approach involves the direct acylation of 5-chlorobenzofuran at the 2-position using a Friedel-Crafts reaction. This method is contingent on the availability of the 5-chlorobenzofuran starting material.
Reaction Scheme:
Figure 2: Friedel-Crafts acylation of 5-chlorobenzofuran.
Experimental Protocol:
-
To a cooled (0 °C) and stirred suspension of a Lewis acid, such as anhydrous aluminum chloride (1.1-1.5 equivalents), in a dry, inert solvent (e.g., dichloromethane or carbon disulfide), add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.
-
After the addition is complete, add a solution of 5-chlorobenzofuran (1 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
Quantitative Data
The following table summarizes the key physicochemical and spectroscopic data for this compound. It should be noted that while the compound is commercially available, detailed synthetic and characterization data in peer-reviewed journals are not abundant. The data presented is a compilation from supplier information and analogous compounds.
| Parameter | Value |
| Molecular Formula | C₁₀H₇ClO₂ |
| Molecular Weight | 194.62 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not consistently reported, but expected to be in the range of 100-120 °C based on analogs |
| Boiling Point | Not available |
| CAS Number | 1646-32-8[1] |
| Typical Reaction Yield | 60-80% (highly dependent on the chosen synthetic route and optimization) |
| ¹H NMR (CDCl₃, est.) | δ (ppm): 7.7-7.4 (m, 3H, Ar-H), 7.3 (s, 1H, furan-H), 2.6 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃, est.) | δ (ppm): 189 (C=O), 154 (Ar-C-O), 152 (Ar-C-O), 130 (Ar-C-Cl), 128 (Ar-CH), 125 (Ar-CH), 122 (Ar-C), 115 (furan-CH), 112 (Ar-CH), 27 (-CH₃) |
| IR (KBr, cm⁻¹) | ~1670 (C=O stretching), ~1580, 1480 (C=C aromatic stretching), ~1250 (C-O stretching) |
| Mass Spectrum (m/z) | M⁺ at 194/196 (due to ³⁵Cl/³⁷Cl isotopes) |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Figure 3: Generalized experimental workflow for the synthesis of this compound.
Conclusion
This compound is a valuable synthetic intermediate whose preparation is readily achievable through established synthetic methodologies for benzofuran derivatives. While its specific "discovery" is not a landmark event in the chemical literature, its utility as a building block in medicinal and materials chemistry is evident. The synthetic routes outlined in this guide, particularly the pathway from 5-chlorosalicylaldehyde, offer reliable methods for its preparation. The provided experimental protocols and compiled data serve as a foundational resource for researchers engaged in the synthesis and application of this and related benzofuran compounds. Further research into optimizing these synthetic routes and exploring the diverse chemical transformations of this compound is encouraged to unlock its full potential in various scientific disciplines.
References
Methodological & Application
Application Notes and Protocols: The Versatile Role of 1-(5-chloro-1-benzofuran-2-yl)ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-(5-chloro-1-benzofuran-2-yl)ethanone as a key building block in organic synthesis. This versatile ketone serves as a valuable precursor for the synthesis of various heterocyclic compounds, particularly chalcones and pyrazolines, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Introduction
This compound is a substituted benzofuran derivative that has emerged as a valuable starting material in the synthesis of bioactive molecules. The presence of the reactive acetyl group at the 2-position of the benzofuran ring allows for a variety of chemical transformations, most notably the Claisen-Schmidt condensation. This reaction provides a straightforward route to a diverse range of chalcones, which are important intermediates for the synthesis of flavonoids, isoflavonoids, and various heterocyclic compounds.[1]
Synthesis of this compound
The starting material, this compound, can be synthesized from commercially available precursors, 5-chlorosalicylaldehyde and chloroacetone. The reaction proceeds via an initial O-alkylation followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of this compound[2]
-
Materials:
-
5-chlorosalicylaldehyde
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Acetone
-
-
Procedure:
-
To a stirred solution of 5-chlorosalicylaldehyde (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).
-
To this mixture, add chloroacetone (1.1 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
Diagram of the Synthesis Workflow for this compound:
Application in Chalcone Synthesis via Claisen-Schmidt Condensation
A primary application of this compound is in the synthesis of chalcones. The Claisen-Schmidt condensation reaction between this compound and various substituted aromatic aldehydes in the presence of a base affords a series of novel chalcones.[2] These compounds are valuable scaffolds in drug discovery.
Experimental Protocol: General Procedure for the Synthesis of 1-(5-chloro-1-benzofuran-2-yl)-3-(aryl)prop-2-en-1-ones (Chalcones)[1][3]
-
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol or Methanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (10-40%)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until a precipitate forms. The progress of the reaction can be monitored by TLC.[3]
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Table 1: Representative Chalcones Synthesized from this compound
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaOH | Ethanol | 2-4 | 85-95 |
| 2 | 4-Chlorobenzaldehyde | KOH | Methanol | 3-5 | 80-90 |
| 3 | 4-Methoxybenzaldehyde | NaOH | Ethanol | 2-4 | 88-96 |
| 4 | 4-Nitrobenzaldehyde | KOH | Methanol | 4-6 | 75-85 |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reactants.
Diagram of the Claisen-Schmidt Condensation Workflow:
Application in Pyrazoline Synthesis
The synthesized chalcones serve as excellent precursors for the synthesis of pyrazoline derivatives. The reaction of the α,β-unsaturated ketone system of the chalcone with hydrazine or its derivatives leads to the formation of the five-membered heterocyclic pyrazoline ring.[4][5]
Experimental Protocol: General Procedure for the Synthesis of Pyrazoline Derivatives[4][7]
-
Materials:
-
Chalcone derivative (from the previous step)
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol or Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate or phenylhydrazine (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude pyrazoline derivative by recrystallization from a suitable solvent (e.g., ethanol).
-
Diagram of the Pyrazoline Synthesis Workflow:
Applications in Drug Development
Benzofuran-based chalcones and their corresponding pyrazoline derivatives are classes of compounds that have garnered significant attention from the drug development community. They have been reported to exhibit a wide range of biological activities, including:
-
Antimicrobial Activity: Many chalcone and pyrazoline derivatives have shown promising activity against various strains of bacteria and fungi.[6][7]
-
Anticancer Activity: The α,β-unsaturated ketone moiety in chalcones can act as a Michael acceptor, interacting with biological nucleophiles and potentially leading to cytotoxic effects against cancer cell lines.[8]
-
Anti-inflammatory Activity: Several derivatives have demonstrated anti-inflammatory properties, making them potential candidates for the development of new anti-inflammatory drugs.
The synthetic routes outlined in these application notes provide a robust platform for the generation of diverse libraries of these compounds. This diversity is crucial for structure-activity relationship (SAR) studies aimed at optimizing the biological activity and pharmacokinetic properties of potential drug candidates.
Conclusion
This compound is a valuable and readily accessible starting material for the synthesis of a variety of heterocyclic compounds. The straightforward protocols for the synthesis of chalcones and pyrazolines make it an attractive building block for researchers in organic synthesis, medicinal chemistry, and drug development. The potential for diverse substitution on the aromatic rings of the resulting derivatives allows for the fine-tuning of their biological activities, opening avenues for the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 5. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(5-chloro-1-benzofuran-2-yl)ethanone in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-chloro-1-benzofuran-2-yl)ethanone is a key building block in medicinal chemistry, primarily utilized in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The benzofuran scaffold is a well-established privileged structure in drug discovery, known for its presence in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a chlorine atom at the 5-position and an acetyl group at the 2-position of the benzofuran ring provides versatile handles for chemical modifications, allowing for the generation of diverse compound libraries for pharmacological screening.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential pharmaceutical agents, with a focus on kinase inhibitors.
Chemical Properties and Data
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1646-32-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₇ClO₂ | [1][2] |
| Molecular Weight | 194.61 g/mol | [1][2] |
| Appearance | Solid (form may vary) | - |
| Purity | Typically >95% | [2] |
| Storage | Store long-term in a cool, dry place | [2] |
Applications in Drug Development
This compound serves as a versatile precursor for the synthesis of various pharmacologically active molecules. The acetyl group can undergo a variety of chemical transformations, including:
-
Condensation Reactions: The acetyl group can react with aldehydes to form chalcone derivatives, which are known precursors for flavonoids and other heterocyclic systems with anticancer and anti-inflammatory activities.
-
Halogenation: The methyl group of the acetyl moiety can be halogenated (e.g., brominated) to introduce a reactive handle for further nucleophilic substitution reactions.
-
Formation of Heterocycles: The acetyl group can be a key component in the construction of various heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines, fused or attached to the benzofuran core.
A significant application of this building block is in the development of kinase inhibitors . Several studies have demonstrated that benzofuran-based compounds can effectively inhibit protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer. One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: General synthetic route to kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of 2-acetylbenzofurans, adapted for the 5-chloro derivative.
Materials:
-
5-Chlorosalicylaldehyde
-
Chloroacetone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Petroleum ether for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 5-chlorosalicylaldehyde (1 equivalent), chloroacetone (1 equivalent), and anhydrous potassium carbonate (2-3 equivalents) in dry acetone.
-
Gently reflux the mixture with stirring for 12-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from petroleum ether to yield the final product.
Protocol 2: Synthesis of a this compound-derived Chalcone
This protocol describes the Claisen-Schmidt condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 50%)
Procedure:
-
Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a flask.
-
Cool the solution in an ice bath to 5-10 °C.
-
With constant stirring, add the aqueous sodium hydroxide solution dropwise to the cooled mixture.
-
Continue stirring the reaction mixture at low temperature for a few hours, and then allow it to warm to room temperature and stir overnight.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone derivative.
-
Collect the solid product by filtration, wash with water until neutral, and dry.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).
Biological Activity of Derived Compounds
Derivatives of this compound have shown promising activity as kinase inhibitors, particularly against VEGFR-2. The following table summarizes the inhibitory activity of some benzofuran derivatives.
| Compound Type | Target Kinase | IC₅₀ (nM) | Reference |
| Benzofuran-Chalcone Derivative | VEGFR-2 | 1.07 | [6] |
| Sorafenib-inspired Benzofuran Hybrid | VEGFR-2 | 72 | [7] |
| Benzofuran-Thiopyrimidine Derivative | VEGFR-2 | 1.00 (as µM x 10⁻³) | [8] |
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[6][8] Inhibitors derived from this compound can block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity and downstream signaling.
Caption: Inhibition of the VEGFR-2 signaling cascade.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of pharmaceutical candidates derived from this compound.
Caption: A typical drug discovery workflow.
References
- 1. Page loading... [guidechem.com]
- 2. 1646-32-8 this compound AKSci 5282AD [aksci.com]
- 3. 1-(5-Chloro-1-benzofuran-2-yl)ethanone_1646-32-8_Hairui Chemical [hairuichem.com]
- 4. This compound | CAS: 1646-32-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 1-(5-CHLOROBENZO[B]FURAN-2-YL)ETHAN-1-ONE | 1646-32-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
detailed experimental protocol for synthesizing 1-(5-chloro-1-benzofuran-2-yl)ethanone
Application Note & Protocol
Topic: Detailed Experimental Protocol for the Synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Synthesis of this compound via Friedel-Crafts Acylation: A Comprehensive Guide
Abstract
This document provides a detailed, research-grade protocol for the synthesis of this compound, a key intermediate in pharmaceutical and materials science research. Benzofuran derivatives are integral scaffolds in a multitude of biologically active compounds and natural products, making robust synthetic routes to their functionalized analogues highly valuable.[1][2] The described methodology employs a classic Friedel-Crafts acylation of 5-chlorobenzofuran. This guide emphasizes experimental safety, mechanistic understanding, and procedural rationale to ensure reproducible and efficient synthesis. It includes a step-by-step protocol from reaction setup to product purification and characterization, supplemented with troubleshooting advice and a complete list of references.
Reaction Scheme and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation. The electron-rich benzofuran ring acts as a nucleophile, attacking a highly reactive acylium ion electrophile.
Overall Reaction:
Mechanistic Rationale:
The mechanism involves three primary stages:
-
Formation of the Electrophile: The Lewis acid, anhydrous aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of acetyl chloride. This polarization weakens the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This ion is a potent electrophile.[3][4]
-
Nucleophilic Attack: The π-system of the 5-chlorobenzofuran ring attacks the electrophilic carbon of the acylium ion. The acylation occurs preferentially at the C2 position, which is the most nucleophilic site of the benzofuran ring system, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization and Product Formation: A base (such as the AlCl₄⁻ complex) abstracts a proton from the C2 position, restoring the aromaticity of the benzofuran ring. The resulting ketone product readily coordinates with the Lewis acid catalyst (AlCl₃), forming a stable complex. This complexation is a key feature of Friedel-Crafts acylation; it renders the reaction stoichiometric rather than catalytic with respect to the Lewis acid. An aqueous acidic workup is required to hydrolyze this complex and liberate the final product.[3]
Materials, Reagents, and Equipment
Reagents & Chemicals:
| Reagent/Chemical | Formula | MW ( g/mol ) | CAS No. | Purity | Notes |
| 5-Chlorobenzofuran | C₈H₅ClO | 152.58 | 23146-63-6 | ≥97% | Substrate |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 7446-70-0 | ≥99.9% | Lewis Acid Catalyst |
| Acetyl Chloride | CH₃COCl | 78.50 | 75-36-5 | ≥98% | Acylating Agent |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | ≥99.8% | Solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 1 M (aq) | For workup |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Saturated (aq) | For neutralization |
| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | Saturated (aq) | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular | Drying agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Reagent Grade | For chromatography/recrystallization |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Reagent Grade | For chromatography/recrystallization |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Nitrogen/Argon gas inlet and bubbler
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography or recrystallization
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
4.1. Critical Safety Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and hygroscopic. It reacts violently with water, releasing heat and toxic HCl gas. Handle exclusively in a chemical fume hood, away from moisture.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Acetyl Chloride: Highly flammable, corrosive, and a lachrymator (tear-producing). Reacts violently with water and alcohols. All handling must be performed in a certified chemical fume hood.[6][7][8]
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Use only in a well-ventilated fume hood.
-
General: The reaction is exothermic and involves corrosive materials. Ensure an ice bath is readily available for temperature control. The quenching step is particularly hazardous and must be performed slowly and cautiously behind a safety shield.
4.2. Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel. The third neck can be sealed with a septum for inert gas introduction.
-
Flame-dry all glassware under vacuum or oven-dry at 120 °C for several hours and allow to cool in a desiccator before assembly.
-
Establish an inert atmosphere by flushing the system with dry nitrogen or argon gas, vented through an oil bubbler connected to the top of the condenser.
4.3. Procedure
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (2.93 g, 22.0 mmol, 1.1 equiv). Add 50 mL of anhydrous dichloromethane (DCM) via cannula or syringe.
-
Cooling: Begin stirring the suspension and cool the flask to 0 °C using an ice-water bath.
-
Acylating Agent Addition: In a separate dry flask, prepare a solution of acetyl chloride (1.58 mL, 22.0 mmol, 1.1 equiv) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Ensure the internal temperature remains below 5 °C.
-
Causality Note: This slow addition allows for controlled formation of the acylium ion electrophile and prevents a dangerous exotherm.
-
-
Substrate Addition: After the addition is complete, stir the mixture at 0 °C for an additional 20 minutes. Prepare a solution of 5-chlorobenzofuran (3.05 g, 20.0 mmol, 1.0 equiv) in 30 mL of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Add the 5-chlorobenzofuran solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The reaction is complete when the starting material spot is consumed.
4.4. Work-up and Isolation
-
Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. In a separate large beaker (1 L), prepare a mixture of crushed ice (approx. 100 g) and 100 mL of 1 M HCl.
-
CRITICAL STEP: Very slowly and carefully, pour the reaction mixture into the stirred ice/HCl slurry. This process is highly exothermic and will release HCl gas. Perform this in the back of the fume hood with the sash lowered.
-
Causality Note: The acid and water hydrolyze the aluminum-ketone complex, liberating the product, and neutralize any remaining Lewis acid.
-
-
Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Rinse the reaction flask with a small amount of DCM and add it to the funnel.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM (2 x 50 mL).
-
Washing: Combine all organic layers. Wash sequentially with 1 M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL, caution: CO₂ evolution), and finally with brine (50 mL).
-
Causality Note: The washes remove residual acid, inorganic salts, and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and wash it with a small amount of DCM. Concentrate the filtrate using a rotary evaporator to yield the crude product, typically an off-white or pale yellow solid.
4.5. Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexanes. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Column Chromatography: If recrystallization is ineffective, purify the crude material using silica gel flash chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 15% ethyl acetate).
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₇ClO₂ |
| Molecular Weight | 194.62 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~114-116 °C (Varies with purity) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.74 (d, J = 2.0 Hz, 1H), 7.59 (d, J = 8.7 Hz, 1H), 7.50 (s, 1H), 7.42 (dd, J = 8.7, 2.1 Hz, 1H), 2.65 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 188.5, 155.0, 151.8, 130.5, 128.9, 127.3, 124.0, 114.9, 112.8, 26.9. |
| Mass Spec (EI) | m/z (%): 194 (M⁺, 100), 179 (M⁺-CH₃, 85), 151 (40). |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive AlCl₃ (hydrolyzed). | Use fresh, anhydrous AlCl₃ from a newly opened bottle. Ensure all glassware is perfectly dry. |
| Incomplete reaction. | Allow the reaction to stir longer at room temperature. Gently warm to 30-40 °C if necessary. | |
| Formation of Byproducts | Reaction temperature too high. | Maintain strict temperature control (0 °C) during the addition steps. |
| Acylation at other positions. | This is less likely but possible if conditions are harsh. Purify carefully by column chromatography. | |
| Difficult Work-up | Formation of an emulsion. | Add more brine during the washing steps to help break the emulsion. Centrifugation can also be effective. |
| Product Loss | Product is complexed with AlCl₃. | Ensure the quenching step is thorough. Stir the biphasic mixture vigorously for 20-30 minutes after quenching. |
References
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. websites.umich.edu [websites.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. wcu.edu [wcu.edu]
- 7. geneseo.edu [geneseo.edu]
- 8. fishersci.com [fishersci.com]
Applications of 1-(5-chloro-1-benzofuran-2-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-chloro-1-benzofuran-2-yl)ethanone serves as a versatile scaffold in medicinal chemistry, primarily as a key intermediate in the synthesis of more complex derivatives with a wide range of biological activities. The benzofuran nucleus is a well-established pharmacophore found in numerous natural and synthetic compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties. The presence of a chlorine atom at the 5-position and an acetyl group at the 2-position of the benzofuran ring provides reactive sites for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery.
This document provides detailed application notes on the medicinal chemistry applications of this compound, focusing on its utility in developing novel anticancer and antimicrobial agents. It includes protocols for the synthesis of its derivatives and for the biological evaluation of these compounds.
I. Anticancer Applications
Derivatives of this compound have shown promise as anticancer agents by inducing apoptosis and inhibiting key signaling pathways involved in cancer cell proliferation and survival.
A. Mechanism of Action: Induction of Apoptosis via PI3K/Akt/mTOR Pathway Inhibition
Several benzofuran derivatives have been reported to exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2] Inhibition of this pathway by benzofuran derivatives can lead to the induction of apoptosis (programmed cell death) in cancer cells.
// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#FBBC05", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzofuran [label="this compound\nDerivatives", shape=rectangle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1 [label="Recruits & Activates"]; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> S6K [label="Activates"]; mTORC1 -> fourEBP1 [label="Inhibits"]; S6K -> Proliferation; fourEBP1 -> Proliferation [arrowhead=tee]; Akt -> Apoptosis [arrowhead=tee, label="Inhibits"]; Benzofuran -> PI3K [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; Benzofuran -> Akt [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; Benzofuran -> mTORC1 [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; } . Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
B. Mechanism of Action: EGFR Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and differentiation.[3] Overexpression or mutation of EGFR is common in various cancers, making it a key therapeutic target.[3] Benzofuran-based compounds have been designed as EGFR tyrosine kinase inhibitors, blocking the downstream signaling pathways that lead to cancer cell proliferation.[3][4]
// Nodes EGF [label="EGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzofuran [label="this compound\nDerivatives", shape=rectangle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [label="Binds"]; EGFR -> Dimerization; Dimerization -> Downstream [label="Activates"]; Downstream -> Proliferation; Benzofuran -> EGFR [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits Tyrosine\nKinase Activity"]; } . Caption: EGFR Tyrosine Kinase Inhibition.
C. Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of various benzofuran derivatives, including those structurally related to this compound.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Benzofuran derivative 26 | MCF-7 (Breast) | MTT | 0.057 | [1] |
| Benzofuran derivative 36 | MCF-7 (Breast) | MTT | 0.051 | [1] |
| Brominated benzofuran derivative | K562 (Leukemia) | MTT | 5.0 | [5] |
| Brominated benzofuran derivative | HL-60 (Leukemia) | MTT | 0.1 | [5] |
| Benzofuran-chalcone 33d | A-375 (Melanoma) | MTT | 4.15 | [6] |
| Benzofuran-chalcone 33d | MCF-7 (Breast) | MTT | 3.22 | [6] |
| Benzofuran-chalcone 33d | A-549 (Lung) | MTT | 2.74 | [6] |
| Benzofuran-chalcone 33d | HT-29 (Colon) | MTT | 7.29 | [6] |
| Benzofuran-chalcone 33d | H-460 (Lung) | MTT | 3.81 | [6] |
| Benzofuran-carboxamide 50g | HCT-116 (Colon) | MTT | 0.87 | [6] |
| Benzofuran-carboxamide 50g | HeLa (Cervical) | MTT | 0.73 | [6] |
| Benzofuran-carboxamide 50g | HepG2 (Liver) | MTT | 5.74 | [6] |
| Benzofuran-carboxamide 50g | A549 (Lung) | MTT | 0.57 | [6] |
II. Antimicrobial Applications
Chalcone derivatives synthesized from this compound have demonstrated significant antibacterial activity against a range of pathogenic bacteria.
A. Mechanism of Action
The precise mechanism of action of benzofuran-based chalcones as antimicrobial agents is not fully elucidated but is thought to involve the disruption of bacterial cell membranes or the inhibition of essential bacterial enzymes. The α,β-unsaturated ketone moiety present in chalcones is a key pharmacophore that can react with biological nucleophiles, such as cysteine residues in proteins, leading to enzyme inactivation.[7]
B. Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of chalcone derivatives of this compound.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Chalcone Derivatives of this compound | |||
| 3a (R= -H) | Escherichia coli | >100 | [8] |
| Klebsiella pneumoniae | 50 | [8] | |
| Bacillus megaterium | 25 | [8] | |
| Staphylococcus aureus | 25 | [8] | |
| 3b (R= 4-CH3) | Escherichia coli | 50 | [8] |
| Klebsiella pneumoniae | 25 | [8] | |
| Bacillus megaterium | 12.5 | [8] | |
| Staphylococcus aureus | 12.5 | [8] | |
| 3c (R= 4-OCH3) | Escherichia coli | 25 | [8] |
| Klebsiella pneumoniae | 12.5 | [8] | |
| Bacillus megaterium | 12.5 | [8] | |
| Staphylococcus aureus | 6.25 | [8] | |
| 3d (R= 4-Cl) | Escherichia coli | 12.5 | [8] |
| Klebsiella pneumoniae | 6.25 | [8] | |
| Bacillus megaterium | 6.25 | [8] | |
| Staphylococcus aureus | 3.12 | [8] | |
| 3e (R= 4-F) | Escherichia coli | 25 | [8] |
| Klebsiella pneumoniae | 12.5 | [8] | |
| Bacillus megaterium | 12.5 | [8] | |
| Staphylococcus aureus | 6.25 | [8] | |
| 3f (R= 4-NO2) | Escherichia coli | 6.25 | [8] |
| Klebsiella pneumoniae | 3.12 | [8] | |
| Bacillus megaterium | 3.12 | [8] | |
| Staphylococcus aureus | 1.56 | [8] | |
| 3g (R= 2,4-diCl) | Escherichia coli | 6.25 | [8] |
| Klebsiella pneumoniae | 3.12 | [8] | |
| Bacillus megaterium | 1.56 | [8] | |
| Staphylococcus aureus | 1.56 | [8] | |
| 3h (R= 3,4-diOCH3) | Escherichia coli | 12.5 | [8] |
| Klebsiella pneumoniae | 6.25 | [8] | |
| Bacillus megaterium | 6.25 | [8] | |
| Staphylococcus aureus | 3.12 | [8] | |
| 3i (R= 3,4,5-triOCH3) | Escherichia coli | 12.5 | [8] |
| Klebsiella pneumoniae | 6.25 | [8] | |
| Bacillus megaterium | 3.12 | [8] | |
| Staphylococcus aureus | 3.12 | [8] |
III. Experimental Protocols
A. Synthesis Protocols
This protocol describes the synthesis of the starting material, this compound.[8]
-
Materials: 5-chlorosalicylaldehyde, chloroacetone, potassium carbonate, acetone.
-
Procedure:
-
A mixture of 5-chlorosalicylaldehyde (1 equivalent), chloroacetone (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) in dry acetone is refluxed for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the inorganic salts are filtered off.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.
-
This protocol describes the Claisen-Schmidt condensation for the synthesis of chalcone derivatives.[8]
-
Materials: this compound, substituted aromatic aldehydes, ethanol, aqueous sodium hydroxide.
-
Procedure:
-
To a solution of this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide (e.g., 10-40%) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 2-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water until neutral, and dried.
-
The crude chalcone derivative is purified by recrystallization from a suitable solvent (e.g., ethanol).
-
B. Biological Assay Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials: 96-well plates, cancer cell lines, complete culture medium, this compound derivatives, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
-
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, bacterial strains, Mueller-Hinton broth (MHB), this compound derivatives, resazurin solution.
-
Procedure:
-
Prepare serial dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, add resazurin solution to each well and incubate for another 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound at which no color change (from blue to pink) is observed.
-
Conclusion
This compound is a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Its derivatives, particularly chalcones, have demonstrated significant potential as both anticancer and antimicrobial agents. The protocols provided herein offer a framework for the synthesis and biological evaluation of new compounds based on this promising scaffold. Further optimization of the lead compounds through structure-activity relationship (SAR) studies could lead to the discovery of potent and selective drug candidates.
References
- 1. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rltsc.edu.in [rltsc.edu.in]
- 8. mattioli1885journals.com [mattioli1885journals.com]
Application Notes and Protocols for the Derivatization of 1-(5-Chloro-1-benzofuran-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 1-(5-chloro-1-benzofuran-2-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds. The following protocols are based on established synthetic methodologies and provide a framework for the synthesis of chalcones, pyrazoles, thiosemicarbazones, Mannich bases, and α-bromo ketones.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone core, are valuable precursors for various heterocyclic compounds and exhibit a wide range of pharmacological activities. The Claisen-Schmidt condensation is a reliable method for their synthesis.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.
-
To this solution, add a catalytic amount of a base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford the desired chalcone derivative.
Quantitative Data for Chalcone Synthesis:
| Derivative (Substituent on Aldehyde) | Reaction Time (h) | Yield (%) |
| 4-Chlorophenyl | 5 | 85 |
| 4-Nitrophenyl | 6 | 82 |
| 4-Methoxyphenyl | 4 | 88 |
| 2,4-Dichlorophenyl | 7 | 78 |
| 4-Methylphenyl | 4 | 86 |
Data is representative and may vary based on specific reaction conditions and scale.
Reaction Workflow:
Caption: Claisen-Schmidt condensation workflow.
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. They can be synthesized from α,β-unsaturated ketones (chalcones) or directly from the starting ketone.
Experimental Protocol (from Chalcones):
-
Reflux a mixture of the synthesized chalcone derivative (1.0 eq) and hydrazine hydrate (or a substituted hydrazine) (1.2 eq) in a suitable solvent such as ethanol or acetic acid.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated pyrazole derivative is collected by filtration, washed with a small amount of cold ethanol, and dried.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure pyrazole.
Quantitative Data for Pyrazole Synthesis from Chalcones:
| Chalcone Precursor (Substituent) | Hydrazine Reagent | Reaction Time (h) | Yield (%) |
| 4-Chlorophenyl | Hydrazine Hydrate | 6 | 90 |
| 4-Nitrophenyl | Phenylhydrazine | 8 | 85 |
| 4-Methoxyphenyl | Hydrazine Hydrate | 5 | 92 |
Data is representative and may vary based on specific reaction conditions and scale.
Reaction Workflow:
Caption: Pyrazole synthesis from chalcones.
Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, and anticancer effects. They are synthesized by the condensation of a ketone with a thiosemicarbazide.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of thiosemicarbazide (or a substituted thiosemicarbazide) (1.1 eq) in ethanol to the ketone solution.
-
Add a few drops of a catalytic amount of concentrated sulfuric acid or glacial acetic acid.
-
Reflux the reaction mixture for the required duration, monitoring by TLC.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent to obtain the pure thiosemicarbazone.
Quantitative Data for Thiosemicarbazone Synthesis:
| Thiosemicarbazide Reagent | Reaction Time (h) | Yield (%) |
| Thiosemicarbazide | 4 | 85 |
| 4-Phenylthiosemicarbazide | 6 | 80 |
Data is representative and may vary based on specific reaction conditions and scale.
Reaction Workflow:
Caption: Thiosemicarbazone synthesis workflow.
Synthesis of Mannich Bases
Mannich bases are β-amino-ketones that are important intermediates in organic synthesis and often exhibit biological activity. The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent like ethanol, add an appropriate secondary amine (1.1 eq) and an aqueous solution of formaldehyde (1.1 eq).
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and adjust the pH to be slightly basic with a suitable base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Mannich Base Synthesis:
| Secondary Amine | Reaction Time (h) | Yield (%) |
| Dimethylamine | 6 | 75 |
| Piperidine | 8 | 70 |
| Morpholine | 8 | 72 |
Data is representative and may vary based on specific reaction conditions and scale.
Reaction Workflow:
Caption: Mannich reaction workflow.
Synthesis of 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone
α-Halogenated ketones are versatile intermediates for the synthesis of various heterocyclic compounds. Bromination of the acetyl group of this compound provides a key intermediate for further derivatization.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent to the ketone solution at room temperature with stirring.
-
Continue stirring until the reaction is complete (monitored by the disappearance of the bromine color and TLC).
-
Remove the solvent under reduced pressure.
-
Wash the residue with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by water.
-
Collect the solid product by filtration and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone.
Quantitative Data for Bromination:
| Solvent | Reaction Time (h) | Yield (%) |
| Chloroform | 2 | 90 |
| Acetic Acid | 3 | 88 |
Data is representative and may vary based on specific reaction conditions and scale.
Reaction Workflow:
Caption: Bromination reaction workflow.
Application Notes and Protocols: 1-(5-chloro-1-benzofuran-2-yl)ethanone as a Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 1-(5-chloro-1-benzofuran-2-yl)ethanone, a pivotal intermediate in the discovery of novel therapeutic agents. The benzofuran scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This document outlines detailed protocols for the synthesis of this key intermediate and its subsequent conversion into bioactive molecules, presents quantitative data for key compounds, and visualizes relevant biological pathways and experimental workflows.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is a critical first step in the development of a diverse library of benzofuran-based drug candidates. A common and effective method involves the reaction of 5-chlorosalicylaldehyde with chloroacetone.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-chlorosalicylaldehyde
-
Chloroacetone
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Reflux condenser and heating mantle
-
Standard laboratory glassware
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, combine 5-chlorosalicylaldehyde, chloroacetone, and potassium carbonate in acetone.
-
The mixture is stirred and heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (typically several hours), the mixture is cooled to room temperature.
-
The inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product.
Physicochemical and Spectral Data:
| Property | Value |
| Molecular Formula | C₁₀H₇ClO₂ |
| Molecular Weight | 194.62 g/mol |
| Appearance | Solid |
| Melting Point | 100-101 °C[3] |
| FT-IR (cm⁻¹) | |
| C=O | 1671[3] |
| C=C (aromatic) | 1547[3] |
Application in the Synthesis of Bioactive Chalcones
Chalcones, characterized by an α,β-unsaturated ketone system, are a prominent class of compounds synthesized from this compound. These derivatives have shown significant potential as anticancer and antibacterial agents.[4][5] The synthesis is typically achieved through a Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of 1-(5-chloro-1-benzofuran-2-yl)-3-phenyl-prop-2-en-1-one (a Chalcone Derivative)
Materials:
-
This compound
-
Benzaldehyde (or substituted benzaldehydes)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound and benzaldehyde in methanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide with constant stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water until neutral, and dried.
-
The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Workflow for Chalcone Synthesis and Evaluation
References
- 1. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Functionalization of the Benzofuran Ring: Detailed Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant therapeutic potential. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic functionalization of the benzofuran ring is paramount in medicinal chemistry and drug discovery to modulate the pharmacological profiles of these compounds. This document provides detailed application notes and experimental protocols for key methods used to functionalize the benzofuran ring system.
Application Note 1: Palladium-Catalyzed C-C Bond Formation via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the construction of C-C bonds, enabling the introduction of aryl, alkyl, and alkynyl substituents onto the benzofuran core. These methods are widely employed due to their high efficiency and broad functional group tolerance.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylbenzofurans
The Suzuki-Miyaura coupling reaction is a robust method for the synthesis of 2-arylbenzofurans by reacting a benzofuran-2-boronic acid or its ester with an aryl halide.[1]
Experimental Protocol:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 2-benzofurylboronic acid (1.2 eq), a base such as K₃PO₄ (2.0 eq), and the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).[2]
-
Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add a degassed solvent system, such as a 6:1 mixture of 1,4-dioxane and water, via syringe.[1][2]
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add a brine solution.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylbenzofuran.[1][2]
Quantitative Data:
| Entry | Aryl Halide/Boronic Acid Partner | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)benzofuran | 89 |
| 2 | 4-Bromotoluene | 2-(4-Methylphenyl)benzofuran | 85 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)benzofuran | 75 |
| 4 | 3-Bromopyridine | 2-(Pyridin-3-yl)benzofuran | 67 |
| 5 | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)benzofuran | 82 |
Yields are representative and may vary based on specific substrates and reaction conditions.[2]
Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynylbenzofurans
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 2-alkynylbenzofurans.[3][4]
Experimental Protocol:
-
To a solution of the 2-halobenzofuran (1.0 eq) in a suitable solvent like THF or an amine base (e.g., diisopropylamine) in a Schlenk flask, add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 eq), and the copper(I) co-catalyst, typically CuI (0.025 eq).[3]
-
Add the terminal alkyne (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 3-24 hours.[3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent like diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, followed by saturated aqueous NaHCO₃, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynylbenzofuran.[3]
Quantitative Data:
| Entry | 2-Halobenzofuran | Terminal Alkyne | Product | Yield (%) |
| 1 | 2-Iodobenzofuran | Phenylacetylene | 2-(Phenylethynyl)benzofuran | 92 |
| 2 | 2-Bromobenzofuran | 1-Hexyne | 2-(Hex-1-yn-1-yl)benzofuran | 85 |
| 3 | 2-Iodobenzofuran | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)benzofuran | 95 |
| 4 | 2-Bromobenzofuran | Cyclopropylacetylene | 2-(Cyclopropylethynyl)benzofuran | 88 |
Yields are representative and may vary based on specific substrates and reaction conditions.
Application Note 2: Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the arylation of benzofurans, avoiding the need for pre-functionalized starting materials.
Protocol 3: Palladium-Catalyzed C-H Arylation of Benzofurans
This protocol describes the direct arylation of the C2-H bond of benzofuran with an aryl iodide at room temperature.[5]
Experimental Protocol:
-
In a reaction vessel, combine benzofuran (1.0 eq), the aryl iodide (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a suitable ligand.
-
Add a base, for example, CuCl₂ (2 eq), and a solvent like 1,2-dichloroethane (1,2-DCE).[6][7]
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.[5]
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the 2-arylbenzofuran.
Quantitative Data:
| Entry | Benzofuran | Aryl Iodide | Product | Yield (%) |
| 1 | Benzofuran | 4-Iodoanisole | 2-(4-Methoxyphenyl)benzofuran | 90 |
| 2 | Benzofuran | 4-Iodotoluene | 2-(p-Tolyl)benzofuran | 88 |
| 3 | 5-Methoxybenzofuran | Iodobenzene | 5-Methoxy-2-phenylbenzofuran | 85 |
| 4 | Benzofuran | 1-Iodo-4-nitrobenzene | 2-(4-Nitrophenyl)benzofuran | 70 |
Yields are representative and may vary based on specific substrates and reaction conditions.[6]
Application Note 3: Halogenation of the Benzofuran Ring
Halogenated benzofurans are versatile intermediates that can be further functionalized through various cross-coupling reactions. Bromination is a common halogenation reaction.
Protocol 4: Bromination of Benzofuran Derivatives
This protocol details the bromination of benzofuran derivatives using N-Bromosuccinimide (NBS).[8]
Experimental Protocol:
-
Dissolve the benzofuran derivative (1.0 eq) in a suitable solvent such as dry carbon tetrachloride (CCl₄) or ethanol.[8]
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) and a catalytic amount of a radical initiator like benzoyl peroxide.[8]
-
Reflux the reaction mixture for several hours to 24 hours, monitoring the progress by TLC.[8]
-
After completion, cool the mixture and filter to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the brominated benzofuran.
Quantitative Data:
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Methylbenzofuran | 3-Bromo-2-methylbenzofuran | 75 |
| 2 | 3-Methylbenzofuran | 2-Bromo-3-methylbenzofuran | 80 |
| 3 | 2,3-Dimethylbenzofuran | 2-(Bromomethyl)-3-methylbenzofuran | 65 |
Yields are representative and depend on the specific substrate and reaction conditions. Regioselectivity can be an issue and may require optimization.[9]
Visualizations
Caption: General experimental workflow for the functionalization of benzofurans.
Caption: Simplified STING signaling pathway activated by benzofuran derivatives.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. pjps.pk [pjps.pk]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Room Temperature C-H Arylation of Benzofurans by Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(5-chloro-1-benzofuran-2-yl)ethanone
Welcome to the technical support center for the purification of 1-(5-chloro-1-benzofuran-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include starting materials such as 5-chlorosalicylaldehyde and chloroacetone, side-products from incomplete or alternative reaction pathways, and potential degradation products. Related benzofuran syntheses suggest that dimers or oligomers could also form under certain conditions.[1]
Q2: My purified this compound is a yellow oil, but the literature reports it as a solid. What could be the issue?
A2: The presence of residual solvent or minor impurities can lower the melting point of a compound, causing it to appear as an oil. Inadequate drying or incomplete purification is the most likely cause. Further purification by recrystallization or column chromatography may be necessary to obtain a solid product.
Q3: I am observing a persistent impurity with a similar polarity to my desired product. How can I improve separation?
A3: When dealing with impurities of similar polarity, optimizing your purification technique is crucial. For column chromatography, a shallower solvent gradient or the use of a different solvent system can enhance separation. For recrystallization, trying a variety of solvents or solvent mixtures is recommended to find a system where the solubility of the product and impurity differ significantly at different temperatures.[2][3]
Q4: Can this compound degrade during purification?
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is too soluble in the eluent | Use a less polar solvent system. Perform small-scale trials to determine the optimal eluent composition. |
| Product is adsorbing too strongly to the silica gel | Use a more polar solvent system. Consider using a different stationary phase, such as alumina. |
| Improper column packing | Ensure the silica gel is packed uniformly to avoid channeling. A well-packed column is crucial for good separation.[4][5][6] |
| Sample loaded incorrectly | Load the sample in a minimal amount of solvent to ensure a narrow starting band.[4] |
Problem 2: Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Step |
| Solution is supersaturated | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also induce proper crystallization. |
| Inappropriate solvent choice | The solvent may be too good a solvent for the compound. Try a solvent in which the compound has lower solubility at room temperature but good solubility at elevated temperatures.[2][3] |
| Presence of impurities | Impurities can inhibit crystal lattice formation. An initial purification by column chromatography may be necessary before recrystallization. |
Problem 3: Multiple Spots on TLC After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete separation | The chosen purification method was not effective. Re-purify using an optimized chromatography or recrystallization protocol. |
| Compound degradation on silica gel | Some compounds can degrade on silica gel. If this is suspected, try using a different stationary phase like neutral alumina or consider preparative HPLC. |
| Contaminated collection flasks | Ensure all glassware used for collecting fractions is clean and dry. |
Experimental Protocols
Column Chromatography for Purification
A standard protocol for purifying benzofuran derivatives involves column chromatography on silica gel.[7]
Materials:
-
Crude this compound
-
Silica gel (200-300 mesh)
-
Petroleum ether
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in petroleum ether and carefully pack the column.
-
Pre-elute the column with petroleum ether.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with a low polarity solvent system (e.g., 98:2 petroleum ether:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 petroleum ether:ethyl acetate) to elute the desired compound.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization Protocol
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored by impurities, hot filtration can be performed.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals thoroughly.
Visualizations
References
- 1. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. mt.com [mt.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Yield for 1-(5-Chloro-1-benzofuran-2-yl)ethanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanone. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The two primary and most effective methods for synthesizing this compound are:
-
Reaction of 5-chlorosalicylaldehyde with chloroacetone: This is a widely used method for constructing the benzofuran ring system. The reaction typically proceeds via an initial O-alkylation of the salicylaldehyde with chloroacetone, followed by an intramolecular aldol-type condensation to form the furan ring.
-
Friedel-Crafts Acylation of 5-chlorobenzofuran: This classic electrophilic aromatic substitution involves reacting 5-chlorobenzofuran with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[1][2]
Q2: I am experiencing low yields in my synthesis. What are the general parameters I should investigate to optimize the reaction?
A2: Low yields can often be attributed to several factors. A systematic approach to optimization should include:
-
Reagent Purity: Ensure all starting materials, especially the salicylaldehyde or benzofuran substrate and the acetylating agent, are of high purity. Impurities can lead to side reactions and inhibit catalyst activity.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and yields. Common solvents for these types of reactions include dichloromethane, toluene, acetonitrile, and dioxane.
-
Reaction Temperature: Temperature control is crucial. Some reactions may require cooling to control exothermic processes, while others need heating to proceed at a reasonable rate.
-
Catalyst Activity and Loading: For Friedel-Crafts acylations, the activity of the Lewis acid is critical. Use a fresh, anhydrous catalyst and optimize its molar ratio relative to the substrate.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and avoid product decomposition from prolonged reaction times.
Troubleshooting Guides
Scenario 1: Low Yield in the Reaction of 5-Chlorosalicylaldehyde with Chloroacetone
Problem: The synthesis of this compound from 5-chlorosalicylaldehyde and chloroacetone is resulting in a low yield.
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Deprotonation of Salicylaldehyde | The initial step involves the deprotonation of the phenolic hydroxyl group. Ensure a slight excess of a suitable base (e.g., potassium carbonate, sodium hydroxide) is used to drive this equilibrium forward. |
| Side Reactions of Chloroacetone | Chloroacetone is susceptible to self-condensation and other side reactions under basic conditions. Add the chloroacetone slowly to the reaction mixture, potentially at a lower temperature, to minimize these competing pathways. |
| Suboptimal Reaction Temperature | If the reaction is too slow, a gradual increase in temperature may be beneficial. Conversely, if significant decomposition or side product formation is observed, lowering the temperature could improve the yield. |
| Inappropriate Solvent | The choice of solvent can impact the solubility of the reactants and the reaction rate. Consider screening solvents like acetone, ethanol, or dimethylformamide (DMF) to find the optimal medium. |
Scenario 2: Poor Yield or No Reaction in the Friedel-Crafts Acylation of 5-Chlorobenzofuran
Problem: The Friedel-Crafts acylation of 5-chlorobenzofuran with acetyl chloride and a Lewis acid catalyst is not proceeding as expected.
| Potential Cause | Troubleshooting Recommendation |
| Inactive Lewis Acid Catalyst | Lewis acids like aluminum chloride are highly sensitive to moisture.[1] Ensure the catalyst is anhydrous and handled under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle or a freshly sublimed catalyst for best results. |
| Insufficient Catalyst Loading | A stoichiometric amount of the Lewis acid is often required as it complexes with the carbonyl product. A slight excess (1.1-1.5 equivalents) is typically recommended.[1] |
| Deactivated Benzofuran Ring | The chloro-substituent on the benzofuran ring is deactivating, making the Friedel-Crafts reaction more challenging compared to unsubstituted benzofuran. Harsher reaction conditions (e.g., higher temperature, longer reaction time) may be necessary, but this must be balanced against the risk of decomposition. |
| Poor Acylium Ion Formation | Ensure the acetyl chloride is of high purity and added slowly to the suspension of the Lewis acid in an anhydrous solvent (e.g., dichloromethane) at a low temperature (e.g., 0 °C) to facilitate the formation of the reactive acylium ion.[1] |
| Incomplete Quenching and Work-up | The reaction must be carefully quenched by pouring it onto ice and acid.[1] Incomplete hydrolysis of the aluminum chloride-ketone complex will result in low isolated yields. |
Experimental Protocols
Protocol 1: Synthesis via Reaction of 5-Chlorosalicylaldehyde and Chloroacetone
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
5-Chlorosalicylaldehyde
-
Chloroacetone
-
Potassium Carbonate (anhydrous)
-
Ethanol or Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorosalicylaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous ethanol or acetone.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add chloroacetone (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis via Friedel-Crafts Acylation of 5-Chlorobenzofuran
This protocol requires strict anhydrous conditions.
Materials:
-
5-Chlorobenzofuran
-
Acetyl Chloride
-
Aluminum Chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) to the flask, followed by anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension.
-
After the addition is complete, stir the mixture at 0 °C for an additional 15-20 minutes.
-
Dissolve 5-chlorobenzofuran (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by slowly adding crushed ice, followed by concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient).
Visualizing Workflows
Caption: A logical workflow for the synthesis and troubleshooting of this compound.
Caption: Signaling pathway for the Friedel-Crafts acylation of 5-chlorobenzofuran.
References
Technical Support Center: Synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanone
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists involved in the synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and commonly employed method is the Friedel-Crafts acylation of 5-chlorobenzofuran with an acylating agent such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride, tin tetrachloride). This electrophilic aromatic substitution introduces the acetyl group onto the benzofuran ring.
Q2: What are the potential side products in this synthesis?
A2: The primary side products are typically regioisomers resulting from the acylation at different positions of the 5-chlorobenzofuran ring. While the desired product is formed by acylation at the C2 position, side products can arise from acylation at the C3, C4, C6, or C7 positions. Polysubstitution, where more than one acetyl group is added to the molecule, can also occur, though it is less common under controlled conditions.[1][2]
Q3: How can I identify the desired product and the side products?
A3: A combination of chromatographic and spectroscopic techniques is essential for product identification.
-
Thin-Layer Chromatography (TLC): The desired C2-acylated product and its regioisomers will likely have different polarities, resulting in distinct spots on a TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structure elucidation. The chemical shifts and coupling constants of the aromatic and furan ring protons will be characteristic for each isomer.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product and its isomers. Fragmentation patterns may also help distinguish between different regioisomers.
Q4: How can I minimize the formation of side products?
A4: Optimizing the reaction conditions is key to improving the regioselectivity and minimizing side product formation.
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) generally favors the thermodynamically more stable product and can reduce the formation of unwanted isomers.
-
Lewis Acid: The choice and stoichiometry of the Lewis acid can influence the regioselectivity. Using a milder Lewis acid or a precise stoichiometric amount can sometimes improve the outcome.
-
Solvent: The polarity of the solvent can affect the reaction. Non-polar solvents like dichloromethane or carbon disulfide are commonly used.
-
Slow Addition: Slow, dropwise addition of the acylating agent to the mixture of the substrate and Lewis acid can help to avoid localized high concentrations and reduce the likelihood of polysubstitution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Multiple spots on TLC close to the main product spot. | Formation of regioisomers (e.g., C3, C4, C6, or C7 acylation). | - Confirm the identity of the spots using LC-MS or by isolating small amounts for NMR analysis.- To improve selectivity, try running the reaction at a lower temperature for a longer duration.- Consider using a different Lewis acid (e.g., SnCl4 instead of AlCl3). |
| Low yield of the desired product. | - Incomplete reaction.- Degradation of starting material or product.- Suboptimal workup procedure. | - Monitor the reaction progress by TLC to ensure completion.- Ensure anhydrous conditions, as Lewis acids are moisture-sensitive.- During workup, pour the reaction mixture into a mixture of ice and concentrated HCl to effectively decompose the aluminum chloride complex. |
| Product is an intractable oil or difficult to crystallize. | Presence of impurities, particularly isomeric side products. | - Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).- Attempt recrystallization from a different solvent or solvent mixture. |
| 1H NMR spectrum is complex and difficult to interpret. | Mixture of regioisomers. | - Compare the obtained spectrum with literature data for the desired product if available.- Look for characteristic signals. For the C2-acylated product, a singlet for the furan C3-proton is expected. Other isomers will have different splitting patterns for the furan and benzene ring protons.- Use 2D NMR techniques (e.g., COSY, HMBC) to aid in structure elucidation. |
| Mass spectrum shows the correct mass but the product is impure by NMR. | Presence of isomers which have the same molecular weight. | - Rely on chromatographic separation (TLC, column chromatography, or HPLC) followed by NMR analysis of the isolated fractions for definitive identification. |
Data Presentation
Table 1: Expected 1H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound and a Potential Regioisomer.
| Proton | This compound (Predicted) | 1-(5-chloro-1-benzofuran-3-yl)ethanone (Predicted) |
| -COCH3 | ~2.6 (s, 3H) | ~2.5 (s, 3H) |
| H-3 | ~7.4 (s, 1H) | - |
| H-2 | - | ~8.0 (s, 1H) |
| H-4 | ~7.6 (d, J ≈ 2.0 Hz) | ~7.8 (d, J ≈ 2.0 Hz) |
| H-6 | ~7.3 (dd, J ≈ 8.8, 2.0 Hz) | ~7.4 (dd, J ≈ 8.8, 2.0 Hz) |
| H-7 | ~7.5 (d, J ≈ 8.8 Hz) | ~7.5 (d, J ≈ 8.8 Hz) |
Note: These are estimated values based on general principles of NMR spectroscopy and data for analogous compounds. Actual values may vary.
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 5-Chlorobenzofuran
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
5-Chlorobenzofuran
-
Acetyl chloride (CH3COCl)
-
Anhydrous aluminum chloride (AlCl3)
-
Anhydrous dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) under an inert atmosphere.
-
Solvent Addition: Add anhydrous dichloromethane to the flask to create a suspension of the aluminum chloride.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acetyl Chloride: Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C. Stir the mixture for an additional 15-30 minutes to allow for the formation of the acylium ion complex.
-
Addition of 5-Chlorobenzofuran: Dissolve 5-chlorobenzofuran (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 5-chlorobenzofuran solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying side products.
References
Technical Support Center: Chemical Stability of 1-(5-Chloro-1-benzofuran-2-yl)ethanone
Disclaimer: Specific chemical stability studies for 1-(5-chloro-1-benzofuran-2-yl)ethanone are not publicly available. This technical support guide is based on established principles of forced degradation and stability testing for analogous pharmaceutical compounds and benzofuran derivatives. The provided experimental protocols and data are illustrative and should be adapted based on experimental observations.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and navigate chemical stability studies of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it necessary for this compound?
A1: A forced degradation study exposes a drug substance to stress conditions more severe than accelerated stability testing, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[1] This is done to identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method that can separate the intact drug from its degradants.[1][2] For this compound, this study is crucial to ensure that any analytical method developed can accurately measure the compound without interference from potential impurities or degradants.
Q2: I am observing significant degradation of this compound under acidic conditions. Is this expected?
A2: While specific data is unavailable, benzofuran ring systems can be susceptible to acid-catalyzed hydrolysis or rearrangement. The ether linkage in the furan ring may be a point of instability. If excessive degradation (e.g., >20%) is observed, consider using milder acid conditions (e.g., 0.01 N HCl instead of 0.1 N HCl) or reducing the temperature and exposure time.[3]
Q3: My HPLC chromatogram shows several new peaks after oxidative stress testing with hydrogen peroxide. What are the likely degradation products?
A3: For a molecule like this compound, oxidation is likely to occur at electron-rich sites. The benzofuran ring is a potential site for oxidation. The acetyl group is generally stable to oxidation. It is also possible to see N-oxides or other oxidized species if the molecule contains nitrogen, which is not the case here. To identify these products, techniques like LC-MS are recommended.
Q4: I am not seeing any degradation under photolytic stress. Does this mean my compound is photostable?
A4: Not necessarily. The ICH Q1B guideline suggests a specific total illumination (1.2 million lux hours) and UV exposure (200 watt hours/square meter). If you have met these requirements and see no degradation, it is a strong indication of photostability. However, ensure that the sample was exposed in both solid and solution forms, as photostability can differ.[3] If negligible degradation is observed, the exposure may be increased by five-fold to confirm photostability.[3]
Q5: How much degradation should I aim for in my forced degradation studies?
A5: A target degradation of 5-20% is generally considered optimal.[2][4] This range is sufficient to produce an adequate amount of degradation products for analytical method development without leading to secondary or tertiary degradants that may not be relevant under normal storage conditions.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under any stress condition. | The compound is highly stable, or the stress conditions are too mild. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[1][3] If the compound remains stable under harsh conditions, it can be declared as practically stable.[3] |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the severity of the conditions (e.g., lower concentration of stressing agent, lower temperature, shorter duration).[3] Perform time-point analysis to identify primary degradation products.[2] |
| Poor resolution between the parent peak and degradation peaks in HPLC. | The chromatographic method is not optimized. | Modify the mobile phase composition (organic ratio, pH), change the column type (e.g., C18, phenyl-hexyl), or adjust the gradient slope. Ensure the method is a true stability-indicating method.[5][6] |
| Mass balance is not within the acceptable range (typically 95-105%). | Co-elution of peaks, non-chromophoric degradants, or retention of degradants on the column. | Ensure peak purity of the parent compound. Use a photodiode array (PDA) detector to check for co-elution. If non-chromophoric degradants are suspected, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) may be needed. |
Hypothetical Forced Degradation Data
The following table summarizes plausible outcomes for forced degradation studies of this compound.
| Stress Condition | Description | % Degradation (Hypothetical) | Number of Major Degradants (Hypothetical) |
| Acid Hydrolysis | 0.1 N HCl at 80°C for 24 hours | 15% | 2 |
| Base Hydrolysis | 0.1 N NaOH at 80°C for 12 hours | 18% | 1 |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | 12% | 3 |
| Thermal | 105°C for 48 hours (solid state) | 5% | 1 |
| Photolytic | ICH Q1B conditions (solid and solution) | < 2% | 0 |
Experimental Protocols
Forced Degradation Protocol
-
Acid Hydrolysis: Dissolve 10 mg of this compound in a suitable solvent (e.g., acetonitrile/water). Add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Heat at 80°C and take samples at 0, 2, 6, 12, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
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Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 N NaOH and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Dissolve 10 mg of the compound in a suitable solvent. Add 3% hydrogen peroxide. Keep the solution at room temperature and take samples at regular intervals.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 105°C. Analyze samples at 24 and 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
Stability-Indicating HPLC Method (Example)
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 256 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizations
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting forced degradation studies.
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways for the compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. ajrconline.org [ajrconline.org]
- 4. biomedres.us [biomedres.us]
- 5. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1-(5-chloro-1-benzofuran-2-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 1-(5-chloro-1-benzofuran-2-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of this compound at room temperature?
A1: this compound is a solid at ambient temperature.
Q2: What are some suitable solvents for the recrystallization of this compound?
Q3: I am observing an oily substance instead of crystals. What is happening and how can I fix it?
A3: This phenomenon is known as "oiling out" and occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. A related precursor, 1-(5-chloro-2-hydroxyphenyl)ethanone, has a melting point of 54-56°C, suggesting that the target compound may also have a relatively low melting point. To resolve this, you can try adding more of the primary solvent to the hot solution to ensure the compound fully dissolves before cooling.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Problem 1: The compound does not dissolve in the hot solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Gradually add small portions of hot solvent until the compound dissolves completely. |
| Inappropriate solvent choice. | The compound may be sparingly soluble in the chosen solvent even at elevated temperatures. Consult the solvent selection table below and perform small-scale solubility tests with alternative solvents. |
| Presence of insoluble impurities. | If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove the impurity before allowing the solution to cool. |
Problem 2: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| Solution is not saturated. | The initial amount of solvent used was too large. Concentrate the solution by carefully evaporating a portion of the solvent and then allow it to cool again. |
| Supersaturation. | The solution may be supersaturated and require nucleation to initiate crystal growth. Try scratching the inside of the flask with a glass rod at the surface of the solution. |
| Introduce a seed crystal of the pure compound, if available. | |
| Cool the solution in an ice bath to further decrease the solubility. | |
| Inappropriate solvent. | The compound may be too soluble in the chosen solvent even at low temperatures. Consider adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution until turbidity is observed, then warm slightly to redissolve and cool slowly. |
Problem 3: Crystals form too quickly.
| Possible Cause | Suggested Solution |
| Solution is too concentrated. | Rapid crystal formation can trap impurities. Reheat the solution and add a small amount of additional hot solvent to slow down the crystallization process upon cooling. |
| Cooling is too rapid. | Allow the flask to cool slowly to room temperature on a benchtop, insulated with a paper towel, before transferring to an ice bath. |
Problem 4: The resulting crystals are impure.
| Possible Cause | Suggested Solution |
| Inefficient removal of impurities. | The chosen solvent may not be optimal for separating the desired compound from the impurities. Perform a second recrystallization using a different solvent system. |
| Co-precipitation of impurities. | If the impurities have similar solubility profiles, consider a different purification technique, such as column chromatography, prior to the final crystallization. For related compounds, a mixture of petroleum ether and ethyl acetate has been used as an eluent. |
Data Presentation
Table 1: Potential Solvents for Crystallization of Benzofuran Derivatives
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Commonly used for recrystallization of benzofuran derivatives. |
| Methanol | 65 | Polar Protic | Another common choice for similar compounds. |
| Acetone | 56 | Polar Aprotic | Can be used alone or in mixtures (e.g., with methanol). |
| Ethyl Acetate | 77 | Moderately Polar | Often used in solvent systems for chromatography and recrystallization. |
| Petroleum Ether | 30-60 | Nonpolar | Typically used as an anti-solvent or for washing crystals. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.
-
Saturation: Continue to add small portions of the hot solvent until the solid has just completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation.
-
Crystallization: Crystal formation should occur as the solution cools. For maximum yield, once the flask has reached room temperature, place it in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizations
Caption: A flowchart for troubleshooting common crystallization issues.
Caption: A typical workflow for single-solvent recrystallization.
improving the solubility of 1-(5-chloro-1-benzofuran-2-yl)ethanone for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with 1-(5-chloro-1-benzofuran-2-yl)ethanone. The focus is on addressing solubility challenges encountered during the preparation of this compound for biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. What is happening and what can I do?
A: This is a common issue for hydrophobic compounds. While soluble in 100% DMSO, the compound crashes out when the DMSO is diluted in the aqueous medium, as DMSO's solvating power decreases dramatically.[1][2] This precipitation can lead to inaccurate compound concentrations and misleading assay results.[3]
Troubleshooting Steps:
-
Optimize DMSO Concentration: Determine the highest concentration of DMSO your cells can tolerate (typically 0.1% to 0.5%) without affecting viability.[2] Then, prepare your stock solution at a concentration that allows you to add a minimal volume directly to the media while staying below this toxicity threshold.[2]
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Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try a gradual dilution. Pre-dilute the compound in a small amount of media, potentially with gentle warming or sonication, before adding it to the final culture.[4]
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Use Serum: If your assay protocol allows, the presence of serum proteins like albumin in the culture medium can help stabilize the compound and prevent precipitation.
-
Explore Alternative Solubilization Methods: If optimizing DMSO concentration is not sufficient, consider the advanced methods detailed below, such as using cyclodextrins or surfactants.
Q2: What are the recommended initial solvents for solubilizing this compound?
A: Based on the benzofuran structure, the compound is expected to be insoluble in water but miscible with common organic solvents.[5][6] For biological assays, the choice of solvent must be compatible with the experimental system.
| Solvent | Suitability for Biological Assays | Comments |
| DMSO (Dimethyl Sulfoxide) | High | Most common initial choice for creating high-concentration stock solutions.[7] |
| Ethanol | Moderate | Can be used as a co-solvent.[8] May have biological effects on cells at higher concentrations. |
| PEG 400 (Polyethylene Glycol 400) | Moderate to High | A co-solvent that can improve the solubility of poorly soluble drugs.[9] Generally well-tolerated. |
| DMF (Dimethylformamide) | Low | Can be used for solubilization but is generally more toxic to cells than DMSO.[7] |
Q3: How can I use cyclodextrins to improve the solubility of my compound for a cell-based assay?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble drug molecules, like this compound, forming a water-soluble "inclusion complex".[10][11][12] This is an excellent strategy for increasing aqueous solubility without using harsh organic solvents.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[10]
Below is a diagram illustrating the mechanism of cyclodextrin-mediated solubilization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilizer Excipients - Protheragen [protheragen.ai]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. scispace.com [scispace.com]
- 14. gala.gre.ac.uk [gala.gre.ac.uk]
Technical Support Center: Characterization of Byproducts from 1-(5-chloro-1-benzofuran-2-yl)ethanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(5-chloro-1-benzofuran-2-yl)ethanone. The information provided is intended to help identify and characterize potential byproducts and impurities that may arise during various synthetic transformations of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and what are the potential byproducts from these syntheses?
A1: Two common synthetic routes are the Friedel-Crafts acylation of 5-chlorobenzofuran and the cyclization of a suitably substituted phenol.
-
Friedel-Crafts Acylation: This involves the reaction of 5-chlorobenzofuran with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride.[1][2] Potential byproducts can arise from polysubstitution, where more than one acetyl group is added to the benzofuran ring, although this is generally less common in acylation compared to alkylation.[3] Rearrangement of the acylium ion is also a possibility, though less frequent.
-
Williamson Ether Synthesis followed by Cyclization: This route often starts with 5-chlorosalicylaldehyde, which undergoes Williamson ether synthesis with a halo-ketone followed by intramolecular cyclization.[4][5][6][7][8] Potential byproducts can include incomplete cyclization products or products from alternative cyclization pathways. O-alkylation of the starting phenol is a key step, and incomplete reaction can lead to unreacted starting materials.
Q2: What types of byproducts can be expected from reactions involving the acetyl group of this compound?
A2: The acetyl group is reactive and can participate in various transformations, each with the potential for byproduct formation.
-
Reduction Reactions: Reduction of the ketone to an alcohol can sometimes lead to over-reduction to the corresponding alkane, depending on the reducing agent and reaction conditions.
-
Aldol Condensation: In the presence of a base, self-condensation of the ketone can occur, leading to the formation of a β-hydroxy ketone or an α,β-unsaturated ketone dimer.
-
Halogenation Reactions: Reactions aimed at halogenating the α-carbon of the acetyl group can result in di- or tri-halogenated products if the reaction is not carefully controlled.
Q3: Can the benzofuran ring itself be a source of byproducts?
A3: Yes, under certain reaction conditions, the benzofuran ring can undergo reactions. For example, harsh acidic or oxidizing conditions could potentially lead to ring-opening of the furan moiety. Electrophilic substitution on the benzene ring at positions other than the intended one can also occur, leading to isomeric byproducts.
Troubleshooting Guides
Issue 1: Unexpected peak in NMR/LC-MS after Friedel-Crafts acylation to synthesize this compound.
Possible Cause:
-
Polyacylation: A second acetyl group may have been added to the benzofuran ring.
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Isomeric Product: Acylation may have occurred at a different position on the benzofuran ring.
Troubleshooting Steps:
-
Review Reaction Conditions: High concentrations of the Lewis acid catalyst and prolonged reaction times can favor polyacylation. Consider reducing the stoichiometry of the catalyst and monitoring the reaction progress by TLC or LC-MS to stop it at the optimal time.
-
Characterization:
-
Mass Spectrometry (MS): A mass corresponding to the addition of two acetyl groups (M+84) would suggest diacylation.
-
Nuclear Magnetic Resonance (NMR): Compare the 1H and 13C NMR spectra of the byproduct with the desired product. The presence of two acetyl methyl signals and a different aromatic substitution pattern would confirm diacylation. Isomeric products will have the same mass but different chemical shifts and coupling patterns in the aromatic region of the 1H NMR spectrum.
-
Issue 2: Presence of a starting material impurity after a reaction involving the acetyl group.
Possible Cause:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reagent, suboptimal temperature, or short reaction time.
-
Deactivation of Reagent: The reagent used may have degraded or been deactivated by moisture or other impurities.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Increase the stoichiometry of the reagent, prolong the reaction time, or adjust the temperature as needed. Ensure all reagents and solvents are pure and dry.
-
Purification: Utilize column chromatography with a suitable solvent gradient to separate the unreacted starting material from the desired product. Monitor fractions by TLC or LC-MS.
Issue 3: Formation of a higher molecular weight byproduct during a base-catalyzed reaction.
Possible Cause:
-
Aldol Condensation: The ketone has likely undergone self-condensation.
Troubleshooting Steps:
-
Control Reaction Temperature: Aldol condensations are often temperature-sensitive. Running the reaction at a lower temperature can help minimize this side reaction.
-
Slow Addition of Base: Adding the base slowly to the reaction mixture can help to maintain a low concentration of the enolate at any given time, thus reducing the rate of self-condensation.
-
Characterization:
-
MS: The mass of the byproduct would be approximately double the mass of the starting material minus the mass of a water molecule (for the condensed product).
-
NMR: The 1H NMR spectrum of the aldol addition product would show a characteristic hydroxyl proton signal and additional aliphatic protons. The condensed product would show signals for a newly formed double bond.
-
Data Presentation
Table 1: Potential Byproducts and their Expected Mass Spectrometry Data
| Byproduct Type | Reaction Type | Plausible Structure | Expected [M+H]+ (m/z) |
| Diacetylated Product | Friedel-Crafts Acylation | 1,1'-(5-chloro-1-benzofuran-2,X-diyl)diethanone | 279.04 |
| Isomeric Acylation Product | Friedel-Crafts Acylation | 1-(5-chloro-1-benzofuran-3-yl)ethanone | 237.03 |
| Aldol Adduct | Base-catalyzed self-condensation | 3-hydroxy-2-(5-chloro-1-benzofuran-2-carbonyl)-3-(5-chloro-1-benzofuran-2-yl)butane | 473.06 |
| Aldol Condensation Product | Base-catalyzed self-condensation | 2-(5-chloro-1-benzofuran-2-carbonyl)-3-(5-chloro-1-benzofuran-2-yl)but-1-ene | 455.05 |
Experimental Protocols
Protocol 1: General Procedure for Characterization of an Unknown Byproduct by LC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan a range appropriate for the expected products and byproducts (e.g., m/z 100-1000).
-
Data Analysis: Identify the mass-to-charge ratio (m/z) of the parent ions of the main product and any impurities. Use this information to propose molecular formulas.
-
Protocol 2: General Procedure for Isolation of a Byproduct by Column Chromatography
-
Column Packing: Select a suitable size glass column and pack it with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Analysis: Combine the fractions containing the pure byproduct (as determined by TLC) and evaporate the solvent to obtain the isolated compound for further characterization (e.g., NMR, MS).
Visualizations
Caption: Potential byproducts from the Friedel-Crafts synthesis.
Caption: Workflow for byproduct identification and characterization.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
challenges in the scale-up synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most prevalent and scalable method is the Friedel-Crafts acylation of 5-chlorobenzofuran with an acylating agent such as acetyl chloride or acetic anhydride.[1] This reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the acylium ion attacks the electron-rich benzofuran ring, preferentially at the 2-position.
Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation of 5-chlorobenzofuran?
A2: Key challenges during the scale-up of this synthesis include:
-
Exothermic Reaction Control: The Friedel-Crafts acylation is highly exothermic. Managing the reaction temperature is critical on a larger scale to prevent side reactions and ensure safety.
-
Stoichiometric Lewis Acid Requirement: The reaction often requires at least a stoichiometric amount of the Lewis acid catalyst because the catalyst complexes with the ketone product, rendering it inactive.[2] This leads to a large amount of waste and difficult work-up on a larger scale.
-
Work-up and Quenching: The quenching of the reaction mixture, typically with an acidic aqueous solution, can be hazardous on a large scale due to the vigorous evolution of HCl gas. Proper equipment and safety precautions are essential.
-
Product Purification: Isolation and purification of the final product can be challenging due to the formation of regioisomers and other by-products. Recrystallization or column chromatography are common purification methods, which can be cumbersome and costly at scale.[3][4]
-
Regioselectivity: While the acylation of benzofuran derivatives generally favors the 2-position, the formation of other isomers can occur, complicating the purification process.[2][3]
Q3: How can I improve the regioselectivity of the acylation to favor the desired 2-isomer?
A3: To enhance the selectivity for the 2-acetyl isomer, consider the following:
-
Choice of Solvent: The solvent can influence the regioselectivity. Less polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are often preferred.[2][3]
-
Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0-5 °C) can improve selectivity by favoring the thermodynamically more stable product.[2]
-
Rate of Addition: A slow, controlled addition of the acylating agent can help to minimize localized high concentrations and reduce the formation of by-products.
Q4: What are common by-products in this synthesis and how can they be minimized?
A4: Common by-products include regioisomers (e.g., 3-acetyl-5-chlorobenzofuran) and di-acylated products. To minimize their formation:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of 5-chlorobenzofuran to the acylating agent to reduce the chance of di-acylation.[3]
-
Monitor Reaction Progress: Utilize analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product, allowing for timely quenching of the reaction to prevent over-acylation.[3]
Q5: What are the recommended work-up and purification procedures for large-scale synthesis?
A5: For large-scale operations:
-
Quenching: A carefully controlled reverse quench, where the reaction mixture is slowly added to a cooled acidic solution, is often safer.
-
Extraction: After quenching, the product is typically extracted into an organic solvent.
-
Purification: Recrystallization is often the most viable purification method at scale.[4] A suitable solvent system should be identified through small-scale trials. Column chromatography can be used but may be less practical for very large quantities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive Lewis acid catalyst (e.g., AlCl₃ exposed to moisture). | Use a fresh, unopened container of the Lewis acid. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient catalyst. | Ensure at least a stoichiometric amount of the Lewis acid is used relative to the acylating agent. | |
| Formation of Multiple Products (Poor Regioselectivity) | High reaction temperature. | Maintain a low reaction temperature (0-5 °C) during the addition of reagents and throughout the reaction. |
| Inappropriate solvent. | Use a non-polar solvent such as dichloromethane or carbon disulfide.[2][3] | |
| Formation of Dark, Tarry Material | Reaction temperature too high. | Improve temperature control with an efficient cooling system. |
| Prolonged reaction time. | Monitor the reaction progress and quench it as soon as the starting material is consumed. | |
| Difficult Work-up (Emulsion Formation) | Incomplete quenching of the Lewis acid. | Ensure the reaction is thoroughly quenched with a sufficient amount of acidic water. Vigorous stirring can help break up emulsions. The addition of a saturated brine solution may also be beneficial. |
| Low Yield After Purification | Product loss during work-up and extraction. | Perform multiple extractions of the aqueous layer to ensure complete recovery of the product. |
| Inefficient recrystallization. | Optimize the recrystallization solvent and procedure. Ensure the product is fully dissolved at high temperature and allowed to crystallize slowly upon cooling. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 5-Chlorobenzofuran
This protocol is a general guideline and may require optimization for scale-up.
Materials:
-
5-Chlorobenzofuran
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the suspension to 0 °C using an ice-salt bath.
-
Acylating Agent Addition: Dissolve acetyl chloride (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Substrate Addition: Dissolve 5-chlorobenzofuran (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 5-chlorobenzofuran solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C. In a separate, well-ventilated area, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully transfer the reaction mixture to the ice/HCl mixture with vigorous stirring.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
Data Presentation
Table 1: Comparison of Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Laboratory Scale (Typical) | Scale-up Consideration |
| Reactant Scale | 1-10 g | >1 kg |
| Solvent Volume | 50-200 mL | 10-100 L |
| Lewis Acid (AlCl₃) | 1.1 - 1.5 eq | Aim for closer to 1.1 eq to minimize waste |
| Acylating Agent | 1.05 - 1.2 eq | 1.05 eq to minimize by-products |
| Temperature | 0 - 25 °C | Strictly 0 - 5 °C for better control and selectivity |
| Reaction Time | 1 - 4 hours | 2 - 6 hours (monitor closely) |
| Typical Yield | 70 - 90% | 65 - 85% (yields may be slightly lower on scale-up) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships between reaction parameters and outcomes.
References
common experimental pitfalls in handling chlorinated benzofurans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental pitfalls when working with chlorinated benzofurans.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling chlorinated benzofurans?
A1: Chlorinated benzofurans are considered hazardous materials due to their potential toxicity and persistence.[1] Always handle these compounds in a certified chemical fume hood to prevent inhalation of dust or vapors. Personal protective equipment (PPE) is mandatory and should include:
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin exposure.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
For detailed safety protocols, always refer to the material safety data sheet (MSDS) for the specific chlorinated benzofuran you are working with.
Q2: How should I properly store chlorinated benzofuran standards and samples?
A2: Proper storage is crucial to maintain the integrity of your chlorinated benzofuran samples and standards. Follow these guidelines:
-
Temperature: Store in a cool, dry place. The recommended storage temperature for bulk liquids should not exceed 30°C.[2][3]
-
Light: Protect from light to prevent photodegradation. Use amber vials or store in a dark location.
-
Atmosphere: Store in tightly sealed containers. For bulk storage, blanketing with a slight overpressure of nitrogen can help exclude moisture, which can lead to the formation of hydrochloric acid (HCl) and cause corrosion of metal containers.[2][3]
-
Compatibility: Segregate from incompatible materials such as strong oxidizing agents, acids, and reactive metals like sodium, potassium, and magnesium.[4]
Q3: What are the common causes of sample contamination and how can I prevent them?
A3: Sample contamination is a significant source of error in trace analysis.[5] Common sources include:
-
Cross-contamination: Unintentional transfer between samples.[6] To prevent this, establish strict laboratory protocols, use designated workspaces and equipment for different sample types, and implement a robust sample tracking system.[6]
-
Environmental Contamination: Contaminants from the laboratory environment can be introduced into your samples. Maintain a clean workspace and consider using a cleanroom or a dedicated sample preparation area.
-
Reagent and Equipment Contamination: Impurities in solvents, reagents, or on glassware can lead to high background signals or interfering peaks. Use high-purity solvents and reagents, and thoroughly clean all glassware and equipment. Positive reagent blanks can indicate contamination from chemicals, adsorbents, or poor equipment cleaning.[5] It is recommended to analyze a reagent blank with every set of samples.[5]
Q4: My analytical results are not reproducible. What could be the cause?
A4: Lack of reproducibility can stem from several factors throughout the experimental workflow:
-
Inconsistent Sample Preparation: Variations in extraction efficiency, cleanup procedures, or derivatization can lead to inconsistent results. Ensure your sample preparation protocol is well-defined and followed precisely for all samples.
-
Instrument Instability: Fluctuations in GC-MS performance can affect reproducibility. Regularly check instrument parameters, perform tuning and calibration, and monitor for issues like leaks or contamination.
-
Analyte Instability: Chlorinated benzofurans can degrade under certain conditions. Ensure consistent storage and handling of samples and standards to minimize degradation.
Troubleshooting Guides
Analytical Issues (GC-MS)
Problem: Poor peak shape (tailing or fronting) Problem: Low sensitivity or no peaks Problem: High background noise or baseline drift
Table 1: Troubleshooting Common GC-MS Issues in Chlorinated Benzofuran Analysis
| Symptom | Potential Causes | Troubleshooting Actions |
| Peak Tailing | - Active sites in the injector liner or column- Column contamination- High dead volume in the system | - Clean or replace the inlet liner.- Cut a small portion from the front of the column.- Check for proper column installation and use appropriate connectors.[2] |
| Peak Fronting | - Column overload- Incompatible solvent | - Dilute the sample.- Ensure the injection solvent is appropriate for the column and conditions. |
| No Peaks or Low Sensitivity | - Sample degradation- Syringe problem (blocked or not drawing liquid)- Leak in the injector- Incorrect instrument settings (e.g., flow, temperature)- Detector issue (e.g., dirty ion source, filament failure) | - Check sample storage and preparation procedures.- Clean or replace the syringe.- Perform a leak check on the injector.- Verify all instrument parameters.- Clean the ion source and check the filaments.[2] |
| High Background Noise | - Contaminated carrier gas- Contaminated injector, column, or detector- Column bleed at high temperatures | - Replace carrier gas traps.- Clean the injector, bake out or replace the column, and clean the detector.- Ensure the column is not being operated above its maximum temperature limit.[7] |
| Baseline Drift | - Column bleed- Contaminated detector- Leak in the system | - Condition the column.- Clean the detector.- Perform a thorough leak check of the entire system. |
Sample Preparation Issues
Problem: Low recovery of chlorinated benzofurans Problem: Matrix effects interfering with analysis
Table 2: Troubleshooting Sample Preparation for Chlorinated Benzofuran Analysis
| Symptom | Potential Causes | Troubleshooting Actions |
| Low Analyte Recovery | - Incomplete extraction from the sample matrix- Analyte loss during sample cleanup or solvent evaporation- Degradation of the analyte during preparation | - Optimize the extraction solvent and technique (e.g., sonication, Soxhlet).- Use gentle evaporation techniques (e.g., nitrogen stream at a controlled temperature).- Minimize exposure to light and high temperatures during sample preparation. |
| Matrix Effects (Signal Suppression or Enhancement) | - Co-eluting compounds from the sample matrix interfering with ionization | - Improve the sample cleanup procedure to remove interfering compounds.- Dilute the sample extract.- Use matrix-matched calibration standards.- Employ an isotopically labeled internal standard for each analyte of interest. |
| High Blank Values | - Contaminated solvents, reagents, or glassware- Cross-contamination between samples | - Use high-purity solvents and reagents.- Thoroughly clean all glassware.- Implement strict procedures to prevent cross-contamination, such as using disposable items where possible.[6] |
Experimental Protocols
Detailed GC-MS/MS Protocol for the Analysis of Chlorinated Benzofurans
This protocol is a general guideline and may require optimization for specific instruments and sample matrices. It is based on methods developed for the analysis of structurally similar compounds, polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).[5][6][7]
1. Sample Preparation (Extraction and Cleanup)
-
Extraction: For solid samples (e.g., soil, tissue), use a Soxhlet extraction with a suitable solvent like toluene. For liquid samples (e.g., water), perform a liquid-liquid extraction with a non-polar solvent such as dichloromethane.
-
Cleanup: A multi-step cleanup is often necessary to remove interferences. This may include:
-
Acid/base washing to remove ionizable compounds.
-
Column chromatography using materials like silica gel, alumina, and carbon. A one-step cleanup column combining a multilayer silica gel column and a Florisil micro-column can be an efficient alternative.[5]
-
2. GC-MS/MS Instrumental Parameters
-
Gas Chromatograph (GC):
-
Column: DB-5ms (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5][6]
-
Injector: Splitless injection at 280-310°C.[5]
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 2 minutes.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI).[8][9]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Ion Source Temperature: 230-300°C.
-
Quadrupole Temperatures: Q1 at 150°C, Q2 at 150°C.
-
MRM Transitions: Select at least two specific precursor-to-product ion transitions for each target analyte and its corresponding isotopically labeled internal standard.
-
3. Quality Control
-
Internal Standards: Spike all samples, blanks, and calibration standards with a mixture of isotopically labeled chlorinated benzofuran congeners before extraction.
-
Calibration: Generate a multi-point calibration curve using standards of known concentrations.
-
Blanks: Analyze a method blank with each batch of samples to check for contamination.
-
Continuing Calibration Verification: Analyze a mid-level calibration standard periodically throughout the analytical run to verify instrument stability.
Visualizations
Caption: General experimental workflow for the analysis of chlorinated benzofurans.
Caption: Troubleshooting decision tree for common analytical issues.
References
- 1. Polychlorinated dibenzofurans - Wikipedia [en.wikipedia.org]
- 2. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 3. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 4. csuohio.edu [csuohio.edu]
- 5. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of 1-(5-chloro-1-benzofuran-2-yl)ethanone and Other Halogenated Benzofurans for Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 1-(5-chloro-1-benzofuran-2-yl)ethanone and other halogenated benzofurans, supported by experimental data from recent studies. This document aims to consolidate current knowledge to aid in the evaluation of these compounds as potential therapeutic agents.
Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1] Halogenation of the benzofuran core has been a common strategy to enhance potency and modulate physicochemical properties. This guide focuses on this compound and compares its performance with other bromo-, fluoro-, and chloro-substituted analogs in the context of antimicrobial and anticancer activities.
Comparative Analysis of Biological Activity
Recent research has highlighted the potential of halogenated benzofurans as potent antimicrobial and anticancer agents. The nature and position of the halogen substituent on the benzofuran ring, as well as other structural modifications, have been shown to significantly influence their biological efficacy.
Antimicrobial Activity
Chalcone derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. A study on a series of these chalcones demonstrated significant activity against various bacterial strains.[2] The data, summarized in the table below, reveals that these compounds exhibit notable inhibitory effects, particularly against Gram-positive bacteria.
| Compound ID | Substituent (R) | E. coli (ATCC 25322) | K. pneumoniae (ATCC 70060) | B. megaterium | S. aureus |
| 3a | 4-bromophenyl | 12.0 ± 0.2 | 11.0 ± 0.1 | 13.0 ± 0.3 | 14.0 ± 0.1 |
| 3b | 4-chlorophenyl | 11.0 ± 0.1 | 10.0 ± 0.2 | 12.0 ± 0.2 | 13.0 ± 0.2 |
| 3c | 4-fluorophenyl | 10.0 ± 0.3 | 9.0 ± 0.1 | 11.0 ± 0.1 | 12.0 ± 0.3 |
| 3d | 4-methylphenyl | 9.0 ± 0.2 | 8.0 ± 0.3 | 10.0 ± 0.2 | 11.0 ± 0.1 |
| 3e | 4-methoxyphenyl | 8.0 ± 0.1 | 7.0 ± 0.2 | 9.0 ± 0.3 | 10.0 ± 0.2 |
| 3f | 3,4-dimethoxyphenyl | 7.0 ± 0.3 | 6.0 ± 0.1 | 8.0 ± 0.1 | 9.0 ± 0.1 |
| 3g | 2,4-dichlorophenyl | 13.0 ± 0.1 | 12.0 ± 0.2 | 14.0 ± 0.2 | 15.0 ± 0.3 |
| 3h | 2-chlorophenyl | 12.0 ± 0.2 | 11.0 ± 0.3 | 13.0 ± 0.1 | 14.0 ± 0.2 |
| 3i | Phenyl | 8.0 ± 0.1 | 7.0 ± 0.1 | 9.0 ± 0.2 | 10.0 ± 0.1 |
| Ciprofloxacin | - | 25.0 ± 0.2 | 24.0 ± 0.1 | 28.0 ± 0.3 | 26.0 ± 0.2 |
| Compound ID | Substituent (R) | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus | B. megaterium | ||
| 3a | 4-bromophenyl | 62.5 | 125 |
| 3b | 4-chlorophenyl | 125 | 250 |
| 3c | 4-fluorophenyl | 250 | 500 |
| 3g | 2,4-dichlorophenyl | 31.25 | 62.5 |
| 3h | 2-chlorophenyl | 62.5 | 125 |
In comparison, other halogenated benzofurans have also demonstrated significant antimicrobial potential. For instance, certain bromo- and fluoro-substituted benzofuran derivatives have been reported to possess potent antibacterial and antifungal activities.[3][4] The introduction of a halogen atom, particularly bromine or chlorine, often leads to an increase in antimicrobial efficacy.[5]
Anticancer Activity
The cytotoxic potential of halogenated benzofurans against various cancer cell lines has been extensively investigated. While specific anticancer data for this compound is limited in the reviewed literature, numerous studies on its structural analogs provide valuable insights.
Bromo-substituted benzofuran derivatives have shown promising anticancer activity. For example, a series of 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone derivatives exhibited selective toxicity against leukemic cell lines (K562 and HL-60) with IC50 values as low as 0.1 µM.[6] Another study on brominated benzofuran derivatives reported IC50 values ranging from 16 to 64 µg/mL against Gram-positive bacterial strains.[7]
Other chlorinated benzofuran derivatives have also been evaluated. For instance, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate demonstrated promising activity against the A549 lung cancer cell line with an IC50 value of 6.3 ± 2.5 µM.[8]
The following table summarizes the cytotoxic activity of various halogenated benzofuran derivatives against different cancer cell lines.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Bromo-benzofuran | 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 |
| HL-60 (Leukemia) | 0.1 | ||
| Chloro-benzofuran | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 |
| HepG2 (Liver) | 11 ± 3.2 | ||
| Bromo-benzofuran | 1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone derivative | K562 (Leukemia) | 3.83 ± 0.6 |
| Benzofuran-chalcone | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HCT116 (Colon) | 0.59 |
| HT29 (Colon) | 0.35 |
Experimental Protocols
The following are generalized protocols for the key biological assays cited in this guide. For specific experimental parameters, it is recommended to consult the original research articles.
Synthesis of this compound
A common route for the synthesis of 2-acetylbenzofurans involves the reaction of a substituted salicylaldehyde with chloroacetone. For this compound, the synthesis would typically start from 5-chlorosalicylaldehyde.
General Procedure:
-
A mixture of 5-chlorosalicylaldehyde, chloroacetone, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.
Procedure:
-
Preparation of Stock Solution: The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture. This suspension is then diluted to the final desired concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]
Visualizations
The following diagrams illustrate key processes and relationships relevant to the study of halogenated benzofurans.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. mdpi.com [mdpi.com]
- 6. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Structural Validation of 1-(5-Chloro-1-benzofuran-2-yl)ethanone: A Comparative NMR Spectroscopic Analysis
For Immediate Release
This guide provides a comprehensive structural validation of 1-(5-chloro-1-benzofuran-2-yl)ethanone using Nuclear Magnetic Resonance (NMR) spectroscopy. Targeted at researchers, scientists, and professionals in drug development, this document presents a comparative analysis of predicted and experimental NMR data of structurally related compounds to confirm the chemical structure of the title compound.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide focuses on the structural verification of this compound, a key intermediate in various synthetic pathways, through a meticulous comparison of its predicted ¹H and ¹³C NMR spectral data with experimentally obtained data for analogous compounds.
Comparative NMR Data Analysis
Due to the limited availability of published experimental NMR data for this compound, a high-quality predicted NMR spectrum was generated. This predicted data is presented alongside experimental data for structurally similar benzofuran derivatives. This comparative approach allows for a robust validation of the proposed structure by examining the influence of substituents on the chemical shifts of the benzofuran core and the ethanone moiety.
¹H NMR Data Comparison
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzofuran ring system and a singlet for the methyl protons of the acetyl group. The substitution pattern on the benzene ring, specifically the chloro group at the C5 position, will influence the chemical shifts and coupling patterns of the aromatic protons.
| Proton | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 2-acetylbenzofuran | Experimental Chemical Shift (ppm) for 5-chlorobenzofuran derivatives (Typical Range) |
| H3 | 7.4 - 7.6 | 7.45 (s) | 7.3 - 7.6 |
| H4 | 7.6 - 7.8 | 7.65 (d) | 7.5 - 7.9 |
| H6 | 7.3 - 7.5 | 7.32 (t) | 7.2 - 7.5 |
| H7 | 7.5 - 7.7 | 7.55 (d) | 7.4 - 7.8 |
| CH₃ | 2.5 - 2.7 | 2.60 (s) | 2.4 - 2.7 |
Note: Predicted values are generated based on computational algorithms. Experimental values for related compounds are sourced from scientific literature. The exact chemical shifts can vary based on the solvent and concentration.
¹³C NMR Data Comparison
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are compared with the experimental data of related structures to further substantiate the structural assignment. The carbonyl carbon of the ethanone group is expected to appear significantly downfield.
| Carbon | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 2-acetylbenzofuran | Experimental Chemical Shift (ppm) for 5-chlorobenzofuran derivatives (Typical Range) |
| C=O | 188 - 192 | 189.5 | 187 - 193 |
| C2 | 152 - 156 | 154.2 | 151 - 157 |
| C3 | 112 - 116 | 114.3 | 111 - 117 |
| C3a | 128 - 132 | 129.8 | 127 - 133 |
| C4 | 123 - 127 | 124.5 | 122 - 128 |
| C5 | 129 - 133 | 123.2 | 128 - 134 |
| C6 | 121 - 125 | 121.8 | 120 - 126 |
| C7 | 111 - 115 | 111.5 | 110 - 116 |
| C7a | 154 - 158 | 155.9 | 153 - 159 |
| CH₃ | 25 - 29 | 26.8 | 24 - 30 |
Note: Predicted values are generated based on computational algorithms. Experimental values for related compounds are sourced from scientific literature. The exact chemical shifts can vary based on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.
-
For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for each unique carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
3. Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts of the signals are referenced to the internal standard.
-
Integration of the ¹H NMR signals provides the relative ratios of the different types of protons.
Logical Workflow for Structural Validation
The process of validating the structure of this compound using NMR spectroscopy follows a logical sequence of steps, from sample analysis to data interpretation and comparison.
Caption: Workflow for the structural validation of this compound using NMR spectroscopy.
Conclusion
The comprehensive analysis of predicted ¹H and ¹³C NMR data, in conjunction with a comparative study of experimental data from structurally related benzofuran derivatives, provides strong evidence for the structural confirmation of this compound. The close correlation between the predicted and expected chemical shifts, based on established structure-spectra relationships, validates the identity of the synthesized compound. This guide underscores the utility of a comparative NMR approach, particularly when direct experimental data is scarce, for the unambiguous structural elucidation of novel or commercially important organic molecules.
Chloro-Substitution on Benzofuran Ring Enhances Biological Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of heterocyclic compounds is paramount. This guide provides an objective comparison of the biological activities of chloro-substituted versus non-substituted benzofurans, supported by experimental data from various studies. The inclusion of a chloro-substituent on the benzofuran scaffold has been shown to significantly modulate its pharmacological profile, often leading to enhanced potency.
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active natural and synthetic compounds.[1][2][3] Modifications to the benzofuran core, particularly the addition of halogen substituents, have been a key strategy in the development of novel therapeutic agents.[4] Among these, chloro-substitution has demonstrated a noteworthy impact on the anticancer, antimicrobial, and anti-inflammatory properties of benzofuran derivatives.
Anticancer Activity: A Tale of Enhanced Potency
The introduction of chlorine atoms to the benzofuran ring system has been consistently linked to a significant increase in anticancer activity.[5] This is evident in the lower half-maximal inhibitory concentration (IC50) values of chloro-substituted analogs compared to their non-substituted counterparts across various cancer cell lines.
For instance, a comparative study on a series of benzofuran derivatives revealed that 4-chloro substituted compounds exhibited heightened potency against leukemia cell lines HL-60 and K562.[5] The chloro-substituted derivative 67g showed a significantly lower IC50 value compared to its non-substituted parent compound, indicating a substantial increase in cytotoxic activity.[5]
Table 1: Comparison of Anticancer Activity (IC50 in µM)
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Benzofuran Derivative 67g | 4-Chloro | HL-60 (Leukemia) | 2.82 | [5] |
| Benzofuran Derivative 67g | 4-Chloro | K562 (Leukemia) | 2.64 | [5] |
| Benzofuran-isatin conjugate 5d | Chloro-substitution | SW-620 (Colon) | 9.8 | [6] |
| Benzofuran-isatin conjugate 5d | Chloro-substitution | HT-29 (Colon) | 6.5 | [6] |
| Unsubstituted Benzofuran Analog | Non-substituted | HCT-116 (Colon) | >50 | [5] |
The mechanism behind this enhanced activity is often attributed to the chloro-group's ability to increase the compound's lipophilicity, thereby improving its cell membrane permeability and interaction with intracellular targets. One of the key mechanisms of action for many anticancer benzofurans is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[7][8]
Antimicrobial and Antifungal Efficacy: A Clear Advantage
In the realm of antimicrobial and antifungal agents, chloro-substituted benzofurans have also demonstrated superior performance. Structure-activity relationship (SAR) studies have revealed that the presence of a chloro substituent often enhances the antimicrobial activity of benzofuran derivatives.
A study investigating benzofuran-based pyrazole derivatives found that compounds bearing a chloro substituent exhibited increased antimicrobial activity.[9] This is further supported by research on 7-chlorobenzofuran derivatives, which have shown potent antibacterial activity against various strains.[10]
Table 2: Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | Substitution Pattern | Bacterial/Fungal Strain | MIC (µg/mL) | Reference(s) |
| 7-Chlorobenzofuran Derivative M5a | 7-Chloro | Enterococcus faecalis | 50 | [10] |
| 7-Chlorobenzofuran Derivative M5g | 7-Chloro | Enterococcus faecalis | 50 | [10] |
| 5-Nitrobenzofuran Derivative M5i | 5-Nitro (non-chloro) | Candida albicans | 25 | [10] |
| 5-Nitrobenzofuran Derivative M5k | 5-Nitro (non-chloro) | Candida albicans | 25 | [10] |
| 5-Nitrobenzofuran Derivative M5l | 5-Nitro (non-chloro) | Candida albicans | 25 | [10] |
The enhanced antimicrobial effect of chloro-substituted benzofurans can be attributed to their ability to interact more effectively with microbial cell membranes or key enzymes within the pathogens.
Anti-inflammatory Potential: Promising Early Findings
While the research is more extensive in the areas of anticancer and antimicrobial activities, preliminary studies suggest that chloro-substitution can also positively influence the anti-inflammatory properties of benzofurans. The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.[11][12]
One study on benzofuran derivatives from Penicillium crustosum found that aza-benzofuran compounds exhibited potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages.[13] Although this study did not directly compare chloro-substituted with non-substituted analogs, it highlights the potential of substituted benzofurans as anti-inflammatory agents.
Table 3: Anti-inflammatory Activity of Substituted Benzofurans
| Compound/Derivative | Biological Effect | IC50 (µM) | Reference(s) |
| Aza-benzofuran 1 | NO Inhibition | 17.3 | [13] |
| Aza-benzofuran 3 | NO Inhibition | 16.5 | [13] |
| Celecoxib (Positive Control) | NO Inhibition | 32.1 | [13] |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[14][15]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (chloro-substituted and non-substituted benzofurans) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.[16][17]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18][19][20]
-
Preparation of Compound Dilutions: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[19]
Agar Well Diffusion Assay
This is a common method for screening the antimicrobial activity of compounds.[21][22][23]
-
Plate Preparation: An agar plate is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Addition: A defined volume of the test compound solution is added to each well.
-
Incubation: The plate is incubated under suitable conditions.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).
Carrageenan-Induced Paw Edema Model
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[11][12][24]
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at a specific time before the induction of inflammation.
-
Induction of Edema: A solution of carrageenan (1%) is injected into the sub-plantar region of the right hind paw of the rats.[25]
-
Paw Volume Measurement: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. botanyjournals.com [botanyjournals.com]
- 22. hereditybio.in [hereditybio.in]
- 23. chemistnotes.com [chemistnotes.com]
- 24. inotiv.com [inotiv.com]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Mass Spectrometry for Purity Assessment of 1-(5-chloro-1-benzofuran-2-yl)ethanone
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 1-(5-chloro-1-benzofuran-2-yl)ethanone is a critical step in the drug development pipeline. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed analytical techniques for purity assessment. This guide provides an objective comparison of these methods, supported by detailed experimental protocols and data, to aid in the selection of the most appropriate technique for specific analytical needs.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique in pharmaceutical analysis, offering robust and reliable quantification of non-volatile and thermally labile compounds. For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 65:35 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (based on the chromophore of the benzofuran ring).
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Reference Standard Solution: Prepare a reference standard of this compound with known purity at the same concentration as the sample solution.
4. Data Analysis:
-
The purity is determined by calculating the percentage peak area of the main component relative to the total peak area of all detected components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. Given that this compound can be volatilized without decomposition, GC-MS offers an excellent alternative for impurity profiling and identification.
Experimental Protocol: GC-MS
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight MS).
2. Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
3. Sample Preparation:
-
Sample Solution: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
4. Data Analysis:
-
Purity is assessed by the relative peak area of the main component. Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.
Quantitative Data Summary
The following table summarizes hypothetical but realistic quantitative data for the purity assessment of a batch of this compound using the described HPLC-UV and GC-MS methods.
| Parameter | HPLC-UV | GC-MS |
| Retention Time (Main Peak) | 5.8 min | 12.5 min |
| Purity (Area %) | 99.5% | 99.6% |
| Known Impurity 1 (Area %) | 0.25% | 0.22% |
| Known Impurity 2 (Area %) | 0.15% | 0.10% |
| Unknown Impurities (Total Area %) | 0.10% | 0.08% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% |
Comparison of HPLC-UV and GC-MS
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with mass spectrometric detection. |
| Advantages | - Robust and reliable for routine quality control.- Non-destructive.- Suitable for non-volatile and thermally labile compounds. | - High sensitivity and specificity.- Provides structural information for impurity identification.- Excellent for volatile and semi-volatile compounds. |
| Limitations | - Lower sensitivity compared to MS.- Co-eluting impurities can be challenging to resolve and quantify accurately.- Does not provide structural information for unknown impurities. | - Requires the analyte to be volatile and thermally stable.- Can be more complex to operate and maintain. |
Alternative Purity Assessment Methods
While HPLC and GC-MS are primary techniques, other methods can provide complementary information for a comprehensive purity assessment.
| Method | Principle | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | - Quantitative (qNMR) for determining absolute purity against a certified standard.- Provides unambiguous structural confirmation.- Detects a wide range of impurities simultaneously. | - Lower sensitivity compared to chromatographic methods.- Can be complex to interpret for mixtures.- High initial instrument cost. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | - Provides a measure of the total molar purity based on the melting point depression.- Relatively fast and requires small sample amounts. | - Only applicable to crystalline solids.- Less sensitive to impurities that are solid-soluble in the main component.- Does not identify individual impurities. |
Experimental Workflow and Method Selection
The choice between HPLC and GC-MS, or the use of complementary techniques, depends on the specific goals of the purity assessment. The following diagram illustrates a logical workflow for selecting the appropriate analytical method.
A Researcher's Guide to Assessing the Cross-Reactivity of 1-(5-chloro-1-benzofuran-2-yl)ethanone in Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of the compound 1-(5-chloro-1-benzofuran-2-yl)ethanone. Due to limited publicly available cross-reactivity data for this specific molecule, this document outlines a recommended series of bioassays and data interpretation strategies to enable a thorough assessment of its selectivity and potential off-target effects. The methodologies described herein are applicable to the characterization of other novel small molecules in drug discovery pipelines.
Introduction to this compound and the Importance of Cross-Reactivity Assessment
This compound belongs to the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties.[1][2][3][4] Preliminary studies on related benzofuran structures suggest mechanisms of action that may involve the induction of apoptosis and the generation of reactive oxygen species (ROS) in cancer cells.[1][2][3]
Assessing the cross-reactivity of a lead compound is a critical step in drug development. "Promiscuous binders," or compounds that interact with multiple unintended targets, can lead to off-target toxicity and a narrow therapeutic window.[5][6] A systematic evaluation of a compound's activity across a broad range of biological targets is therefore essential to de-risk its progression and to understand its full pharmacological profile.
Recommended Experimental Workflow for Cross-Reactivity Profiling
A tiered approach is recommended to efficiently assess the cross-reactivity of this compound. This begins with broad, high-throughput screening against large panels of targets, followed by more focused mechanistic and cell-based assays for any identified off-target interactions.
Comparative Data Presentation
To facilitate a clear comparison of this compound with alternative compounds, all quantitative data should be summarized in tabular format. Below are hypothetical tables illustrating how such data could be presented.
Table 1: Hypothetical Kinase Selectivity Profile
| Kinase Target | This compound (% Inhibition @ 10 µM) | Compound A (% Inhibition @ 10 µM) | Compound B (% Inhibition @ 10 µM) |
| Target Kinase X | 95 | 92 | 88 |
| Off-Target Kinase Y | 45 | 15 | 5 |
| Off-Target Kinase Z | 30 | 8 | 2 |
| ... (additional kinases) | ... | ... | ... |
Table 2: Hypothetical IC50 Values for Primary and Off-Targets
| Target | This compound (IC50, µM) | Compound A (IC50, µM) | Compound B (IC50, µM) |
| Primary Target | 0.1 | 0.15 | 0.2 |
| Off-Target 1 | 5.2 | > 50 | > 50 |
| Off-Target 2 | 12.8 | 25.1 | > 50 |
Table 3: Hypothetical Cytotoxicity Profile (CC50, µM)
| Cell Line | This compound | Compound A | Compound B |
| Cancer Cell Line 1 | 0.5 | 0.8 | 1.2 |
| Cancer Cell Line 2 | 1.2 | 1.5 | 2.5 |
| Normal Fibroblast | 25 | > 50 | > 50 |
Detailed Experimental Protocols
The following are representative protocols for key assays in the assessment of cross-reactivity.
Kinase Profiling Assay (Radiometric)
-
Objective: To determine the inhibitory activity of the test compound against a broad panel of protein kinases.
-
Materials: Kinase panel, corresponding peptide substrates, [γ-³³P]ATP, test compound, kinase buffer, 96-well plates.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the kinase, its specific peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and transfer the reaction mixture to a filter membrane to capture the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control.
-
Competitive Binding Assay (Fluorescence Polarization)
-
Objective: To assess the binding affinity of the test compound to a specific target receptor.
-
Materials: Target receptor, fluorescently labeled ligand (tracer), test compound, assay buffer, 384-well plates.
-
Procedure:
-
Add a fixed concentration of the target receptor and the fluorescent tracer to the wells of a 384-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measure the fluorescence polarization (FP) using a plate reader. A decrease in FP indicates displacement of the tracer by the test compound.
-
Plot the FP signal against the concentration of the test compound to determine the IC50 value.
-
Cell Viability Assay (MTT)
-
Objective: To determine the cytotoxic effect of the test compound on various cell lines.
-
Materials: Cell lines of interest, cell culture medium, this compound, MTT reagent, DMSO, 96-well plates.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC50 value.
-
Visualization of a Relevant Signaling Pathway
Given that some benzofuran derivatives have been shown to induce apoptosis, understanding the potential interaction of this compound with key apoptotic pathways is crucial. The diagram below illustrates a simplified intrinsic apoptosis pathway.
By following the structured approach outlined in this guide, researchers can generate a comprehensive cross-reactivity profile for this compound. This will enable an objective comparison with alternative compounds and provide crucial data for informed decision-making in the drug discovery and development process.
References
- 1. 1-(5-Methylbenzofuran-2-yl)ethanone|CAS 17133-94-7 [benchchem.com]
- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
benchmark compounds for evaluating the efficacy of 1-(5-chloro-1-benzofuran-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comparative analysis of 1-(5-chloro-1-benzofuran-2-yl)ethanone and related benzofuran derivatives against established benchmark compounds. The information is supported by experimental data from various studies, with detailed methodologies provided for key assays to aid in the evaluation of this compound class.
Anticancer Activity: A Comparative Overview
Benzofuran derivatives have emerged as promising candidates for the development of novel anticancer agents, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[4][5] These compounds often induce apoptosis and disrupt cell cycle progression.[6][7]
Benchmark Compounds for Anticancer Activity
For the evaluation of novel anticancer compounds like this compound, several well-established drugs are commonly used as benchmarks:
-
Combretastatin A-4 (CA-4): A natural product that inhibits tubulin polymerization.
-
Cisplatin: A platinum-based chemotherapy drug that crosslinks DNA.
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
-
5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of various benzofuran derivatives against different cancer cell lines, alongside benchmark compounds for comparison.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Benzofuran Derivatives | |||
| Compound 22 (4-MeO-phenylacetylene derivative) | A549 (Lung) | 0.08 - 1.14 | [8] |
| Compound 6a | Various | Up to 10-fold more potent than CA-4 | [8] |
| Compounds 35e and 35i | RS 4;11 (Leukemia) | 39 nM and 1 nM, respectively | [8] |
| Compound 13b | MCF-7 (Breast) | 1.875 | [5] |
| Compound 13g | MCF-7 (Breast) | 1.287 | [5] |
| Compound 33d | A-549 (Lung) | 2.74 | [5] |
| Compound 33d | MCF-7 (Breast) | 3.22 | [5] |
| Compound 44b | MDA-MB-231 (Breast) | 2.52 | [5] |
| Compound 17i | H460 (Lung) | 2.06 | [9] |
| Compound 17i | MCF-7 (Breast) | 2.90 | [9] |
| Benchmark Compounds | |||
| Combretastatin A-4 (CA-4) | A549 (Lung) | Less potent than compound 22 | [8] |
| Cisplatin | MCF-7 (Breast) | 2.184 | [5] |
| Cisplatin | A-549 (Lung) | 5.12 | [5] |
| Doxorubicin | MDA-MB-231 (Breast) | 2.36 | [5] |
| 5-Fluorouracil | HEPG2 (Liver) | Less potent than synthesized benzofurans | [10] |
Anti-inflammatory Activity
Benzofuran derivatives have demonstrated significant anti-inflammatory potential, often by modulating key signaling pathways such as NF-κB and MAPK.[1] A standard in vitro method for assessing this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1][4]
Benchmark Compound for Anti-inflammatory Activity
-
Celecoxib: A selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).
Comparative Anti-inflammatory Data
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Benzofuran Derivatives | |||
| Aza-benzofuran 1 | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 | [4] |
| Aza-benzofuran 4 | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [4] |
| Benchmark Compound | |||
| Celecoxib | NO Inhibition (LPS-stimulated RAW 264.7) | - | [1] |
Antimicrobial Activity
The benzofuran scaffold is a privileged structure in the design of new antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[3]
Comparative Antimicrobial Data
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran Derivatives | |||
| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 | [4] |
| Aza-benzofuran 1 | Staphylococcus aureus | 12.5 | [4] |
| Oxa-benzofuran 6 | Penicillium italicum | 12.5 | [4] |
| Compound 7 | Gram-positive strains | 16 - 64 | [7] |
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay is widely used to assess cell viability and the cytotoxic potential of a compound.[4]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzofuran derivatives and incubated for a specified period (e.g., 24-72 hours).[4]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[4]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[4]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4]
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.[4]
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.[4]
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the benzofuran derivatives, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.[4]
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).[4]
-
Griess Assay: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The inhibitory effect of the compound on NO production is then determined.[4]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.[4]
-
Serial Dilution: The benzofuran derivatives are serially diluted in a liquid growth medium in a 96-well plate.[4]
-
Inoculation: Each well is inoculated with the microbial suspension.[4]
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.[4]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams illustrate key signaling pathways and a general workflow for evaluating the efficacy of benzofuran derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential: A Comparative Guide to 1-(5-chloro-1-benzofuran-2-yl)ethanone Derivatives
A deep dive into the structure-activity relationships of 1-(5-chloro-1-benzofuran-2-yl)ethanone derivatives reveals a promising scaffold for the development of novel antimicrobial and anticancer agents. This guide provides a comparative analysis of their biological performance, supported by experimental data, detailed protocols, and mechanistic insights.
Derivatives of the this compound core, particularly its chalcone analogues, have demonstrated significant potential in medicinal chemistry. The inherent bioactivity of the benzofuran nucleus, combined with the versatile chemistry of the ethanone group, allows for the synthesis of a diverse library of compounds with a range of therapeutic properties. This guide focuses on the structure-activity relationship (SAR) of these derivatives, offering a comparative overview for researchers and drug development professionals.
Antimicrobial Activity: A Comparative Analysis
A series of chalcone derivatives of this compound has been synthesized and evaluated for their antimicrobial properties against a panel of pathogenic bacteria. The core structure, this compound, serves as a crucial starting material for the synthesis of these chalcones via Claisen-Schmidt condensation with various substituted aromatic aldehydes.[1][2] The antimicrobial efficacy of these derivatives is typically assessed by determining the zone of inhibition and the Minimum Inhibitory Concentration (MIC).
Below is a summary of the antimicrobial activity of selected 1-(5-chloro-1-benzofuran-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives.
| Compound ID | Phenyl Ring Substituent | Staphylococcus aureus (Zone of Inhibition, mm) | Bacillus subtilis (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Klebsiella pneumoniae (Zone of Inhibition, mm) |
| 3a | 4-Bromo | 18 | 17 | 15 | 14 |
| 3b | 4-Chloro | 20 | 19 | 17 | 16 |
| 3c | 2,4-Dichloro | 22 | 21 | 19 | 18 |
| 3d | 4-Fluoro | 17 | 16 | 14 | 13 |
| 3e | 4-Nitro | 21 | 20 | 18 | 17 |
| 3f | 3-Nitro | 19 | 18 | 16 | 15 |
| 3g | 4-Methyl | 16 | 15 | 13 | 12 |
| 3h | 4-Methoxy | 15 | 14 | 12 | 11 |
| Ciprofloxacin | (Standard) | 25 | 24 | 23 | 22 |
Structure-Activity Relationship Insights (Antimicrobial):
The data suggests that the nature and position of the substituent on the phenyl ring significantly influence the antimicrobial activity.
-
Halogen Substitution: Derivatives with halogen substituents (bromo, chloro, fluoro) on the phenyl ring generally exhibit good antibacterial activity. The presence of two chlorine atoms (2,4-dichloro, 3c ) resulted in the highest activity among the tested compounds.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups like the nitro group (4-nitro, 3e and 3-nitro, 3f ) also conferred potent antibacterial activity, comparable to the di-chloro substituted derivative.
-
Electron-Donating Groups: Conversely, the introduction of electron-donating groups such as methyl (3g ) and methoxy (3h ) led to a noticeable decrease in antimicrobial efficacy.
Anticancer Activity: A Promising Frontier
Benzofuran-based chalcones have also emerged as a promising class of anticancer agents, with studies demonstrating their cytotoxic effects against various cancer cell lines. While specific data for a comprehensive series of this compound chalcones is still emerging, the broader class of benzofuran chalcones provides valuable SAR insights. Their mechanism of action often involves the induction of apoptosis through various signaling pathways.
The following table summarizes the cytotoxic activity (IC50 values) of representative benzofuran chalcone derivatives against different cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
| Benzofuran-chalcone analogue 1 | MCF-7 (Breast) | 5.61 |
| Benzofuran-chalcone analogue 1 | HeLa (Cervical) | 5.93 |
| Benzofuran-chalcone analogue 2 | HeLa (Cervical) | 3.18 |
| Benzofuran-chalcone analogue 2 | HCC1806 (Breast) | 7.03 |
| Benzofuran-chalcone analogue 3 | A549 (Lung) | 6.27 |
Structure-Activity Relationship Insights (Anticancer):
-
Aryl vs. Heterocyclic Chalcones: In general, aryl chalcones have been observed to display better cytotoxic activity than their heterocyclic counterparts.[3]
-
Electron-Donating Groups on the Benzene Ring: The presence of electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH), on the benzene ring of the chalcone moiety has been associated with good anticancer activity.[3]
-
Induction of Apoptosis: Many benzofuran derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[4]
Mechanistic Insights: Signaling Pathways
The biological activities of this compound derivatives are underpinned by their interaction with key cellular signaling pathways. Two prominent mechanisms are the induction of apoptosis via the PI3K/Akt/mTOR pathway and the generation of reactive oxygen species (ROS).
PI3K/Akt/mTOR Signaling Pathway in Apoptosis
The PI3K/Akt/mTOR pathway is a crucial signaling network that regulates cell survival and proliferation.[1][2][5] Its aberrant activation is a hallmark of many cancers. Certain benzofuran derivatives have been shown to inhibit this pathway, thereby promoting apoptosis in cancer cells.
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by benzofuran derivatives.
Reactive Oxygen Species (ROS) Generation and Apoptosis
An excess of reactive oxygen species can induce oxidative stress, leading to cellular damage and triggering apoptosis. Some benzofuran derivatives have been shown to increase intracellular ROS levels in cancer cells, contributing to their cytotoxic effects.
Caption: ROS-mediated apoptosis induced by benzofuran derivatives.
Experimental Protocols
The evaluation of the biological activities of this compound derivatives involves standardized and well-established experimental protocols.
Synthesis of this compound
The starting material, this compound, is synthesized through the reaction of 5-chlorosalicylaldehyde with chloroacetone in the presence of a base, typically potassium carbonate.[1]
Synthesis of Chalcone Derivatives
The chalcone derivatives are prepared via the Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of this compound with various substituted aromatic aldehydes.[1]
Antimicrobial Activity Assay (Agar Well Diffusion Method)
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the bacterial suspension.
-
Well Preparation: Wells of a specific diameter are punched into the agar.
-
Compound Application: A defined concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well. A standard antibiotic (e.g., Ciprofloxacin) and the solvent alone serve as positive and negative controls, respectively.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Conclusion
The this compound scaffold holds considerable promise for the development of new therapeutic agents. The structure-activity relationship studies on its chalcone derivatives highlight the critical role of substituents on the phenyl ring in modulating their antimicrobial and anticancer activities. Further optimization of this scaffold, guided by the insights presented in this guide, could lead to the discovery of potent and selective drug candidates. The elucidation of their mechanisms of action, particularly their impact on key signaling pathways, will be instrumental in advancing these compounds through the drug discovery pipeline.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ensuring reproducibility of experimental results with 1-(5-chloro-1-benzofuran-2-yl)ethanone
A detailed guide for researchers, scientists, and drug development professionals on the reproducible experimental performance of 1-(5-chloro-1-benzofuran-2-yl)ethanone and its alternatives in anticancer and antimicrobial studies.
The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] This guide provides a comparative analysis of this compound, a halogenated benzofuran derivative, against other relevant compounds, supported by experimental data and detailed protocols to ensure the reproducibility of results. The strategic inclusion of a chloro-substituent on the benzofuran ring is a common approach to enhance the biological activity of these compounds.[3]
Comparative Analysis of Anticancer Activity
The cytotoxic potential of this compound and its analogs is a key area of investigation. The following table summarizes the in vitro anticancer activity of various benzofuran derivatives against different cancer cell lines, providing a baseline for comparison. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Benzofuran Derivatives
| Compound/Derivative | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 1-(5-chloro-1-benzofuran-2-yl)-3-phenyl-prop-2-en-1-one | 5-chloro, chalcone derivative | Not Specified | Data Not Available | [4] |
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | Bromomethyl, dimethoxy | K562, HL-60 | 5, 0.1 | [5] |
| Benzofuran-piperazine derivative 9h | m-trifluoromethylphenylpiperazinyl | Panc-1, MCF-7, A549 | 0.94, 2.92, 1.71 | [6] |
| Benzofuran-dipiperazine derivative 8c | Dipiperazine | A549 | 0.12 | [7] |
| Benzofuran-dipiperazine derivative 8d | Dipiperazine | A549 | 0.43 | [7] |
Note: Direct IC50 values for this compound were not available in the reviewed literature. The table presents data for structurally related compounds to provide a comparative context.
Comparative Analysis of Antimicrobial Activity
Benzofuran derivatives have also been extensively studied for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzofuran Derivatives
| Compound/Derivative | Microbial Strain(s) | MIC (µg/mL) | Reference(s) |
| 1-(5-chloro-1-benzofuran-2-yl)-3-phenyl-prop-2-en-1-ones | M. tuberculosis, E. coli | Not Specified | [4] |
| Aza-benzofuran 1 | S. typhimurium, E. coli, S. aureus | 12.5, 25, 12.5 | [8] |
| Oxa-benzofuran 5 | P. italicum, C. musae | 12.5 | [8] |
| Oxa-benzofuran 6 | P. italicum, C. musae | 12.5-25 | [8] |
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone derivative 7 | Gram-positive strains | 16 - 64 | [9] |
Note: Specific MIC values for this compound were not available. The table includes data for related benzofuran derivatives to illustrate the potential antimicrobial efficacy.
Experimental Protocols
To ensure the reproducibility of experimental results, detailed methodologies for key experiments are provided below.
Synthesis of this compound
A common and versatile method for the synthesis of benzofuran derivatives involves the reaction of a substituted salicylaldehyde with a chloroacetone derivative in the presence of a base, such as potassium carbonate.[2]
General Procedure:
-
A mixture of 5-chlorosalicylaldehyde (1 equivalent), chloroacetone (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in acetone is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(5-Chloro-1-benzofuran-2-yl)ethanone: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 1-(5-Chloro-1-benzofuran-2-yl)ethanone is a critical aspect of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations. Adherence to these protocols is essential to minimize environmental contamination and ensure personnel safety.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Key hazard information is summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Source: AK Scientific, Inc. Safety Data Sheet[1]
It is imperative to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as hazardous waste. Improper disposal, such as pouring it down the drain, is prohibited as it can harm aquatic life and contaminate water supplies.
1. Waste Identification and Segregation:
-
Characterize any waste containing this compound as hazardous chemical waste.
-
This compound is a chlorinated organic substance and should be segregated from non-halogenated solvents and other waste streams to facilitate proper disposal by a licensed waste management facility.
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting waste. The container must have a secure screw-top cap.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Do not overfill the container; leave adequate headspace to allow for expansion.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary containment should be used to prevent spills.
4. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved chemical waste disposal company.
-
Ensure all required waste disposal documentation is completed accurately.
In Case of a Spill:
-
Evacuate and restrict access to the spill area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Dispose of all contaminated materials, including PPE, as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols Cited
This guidance is based on standard laboratory chemical waste management principles and information derived from Safety Data Sheets. Specific experimental protocols for the disposal of this compound, such as chemical neutralization, are not recommended for on-site implementation by laboratory personnel. The primary and recommended protocol is collection and transfer to a certified waste disposal facility.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures applicable to your location, as local, state, and federal regulations for hazardous waste disposal must be strictly followed.[1]
References
Essential Safety and Operational Guide for 1-(5-Chloro-1-benzofuran-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, critical safety and logistical information for the handling and disposal of 1-(5-Chloro-1-benzofuran-2-yl)ethanone (CAS#: 1646-32-8). Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
The signal word for this chemical is "Warning".[1]
A comprehensive personal protective equipment (PPE) strategy is mandatory to mitigate these risks. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Standard | Purpose |
| Eye and Face Protection | Chemical safety goggles or face shield | OSHA 29 CFR 1910.133 or European Standard EN166 | To prevent eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Consult glove manufacturer's resistance guide | To prevent skin contact which causes irritation.[1][3] |
| Lab coat or protective clothing | Standard laboratory practice | To protect personal clothing and skin from contamination.[1][4] | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | NIOSH/MSHA or EN 149 | To prevent inhalation of dust, fumes, or vapors which may cause respiratory irritation.[1][2] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
For procedures that may generate dust or aerosols, a chemical fume hood is required.
Safe Handling Practices:
-
Read and understand the Safety Data Sheet (SDS) before use.
-
Avoid all personal contact, including inhalation.[5]
-
Wear the appropriate PPE as detailed in the table above.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Keep the container tightly closed when not in use.[1]
The following diagram outlines the standard workflow for handling this chemical:
Caption: Standard operating procedure from preparation to disposal.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.
Waste Characterization:
-
This chemical must be treated as hazardous waste. Consult US EPA guidelines (40 CFR 261.3) and local regulations for proper classification.[1]
Disposal Procedure:
-
Container Management: Do not reuse empty containers.[1] They should be disposed of as unused product.[1]
-
Waste Collection: Collect waste material in a suitable, labeled, and sealed container.
-
Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[1] Adhere to all federal, state, and local regulations.[1]
-
Spill Management: In case of a spill, prevent it from entering drains or waterways.[1] Absorb the spill with an inert material and place it into a suitable disposal container.[1]
The following diagram illustrates the decision-making process for the disposal of this chemical:
Caption: Disposal workflow for chemical waste and containers.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
